BKM-570
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H34Cl2F5N3O3 |
|---|---|
Poids moléculaire |
698.5 g/mol |
Nom IUPAC |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C34H34Cl2F5N3O3/c1-33(2)15-19(16-34(3,4)44-33)42-32(46)25(43-26(45)13-12-21-27(37)29(39)31(41)30(40)28(21)38)14-18-8-10-20(11-9-18)47-17-22-23(35)6-5-7-24(22)36/h5-13,19,25,44H,14-17H2,1-4H3,(H,42,46)(H,43,45)/b13-12+/t25-/m0/s1 |
Clé InChI |
ZUGQHIACLKVMSX-SDQWYYNMSA-N |
SMILES isomérique |
CC1(CC(CC(N1)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)/C=C/C4=C(C(=C(C(=C4F)F)F)F)F)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)C |
Origine du produit |
United States |
Foundational & Exploratory
BKM-570: A Bradykinin Antagonist with Novel Anticancer Activity
An In-depth Technical Guide on the Core Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BKM-570, a nonpeptide bradykinin (B550075) antagonist, in cancer. This compound has demonstrated significant cytotoxic effects, particularly in ovarian cancer, through a mechanism that is independent of bradykinin receptors. This document summarizes the core findings from preclinical studies, including its effects on gene expression and its synergistic relationship with conventional chemotherapy.
Core Mechanism of Action
This compound exerts its anticancer effects primarily by inducing apoptosis and inhibiting cell proliferation.[1][2][3][4][5] Unlike typical bradykinin antagonists, its mechanism in cancer cells appears to be independent of the functional status of bradykinin receptors.[1][3][5] The core of its action lies in the modulation of gene expression, leading to a cellular environment that favors cell death and halts growth.
Modulation of Gene Expression
Gene expression profiling of ovarian cancer cell lines treated with this compound revealed a dual effect:
-
Upregulation of Pro-Apoptotic Genes: this compound treatment leads to an increase in the expression of genes involved in apoptosis, tipping the cellular balance towards programmed cell death.[1]
-
Downregulation of Pro-Survival Genes: The compound concurrently downregulates a wide array of genes essential for basic cellular mechanisms. This includes genes involved in:
This broad-spectrum downregulation of key cellular machinery effectively cripples the cancer cells' ability to survive and proliferate.
Synergistic Effects with Cisplatin (B142131)
Preclinical studies have shown that this compound acts synergistically with the conventional chemotherapeutic agent cisplatin in inhibiting the growth of epithelial ovarian cancer (EOC) cells.[1][5] This suggests that this compound could be a valuable component of combination therapies, potentially enhancing the efficacy of existing treatments and overcoming drug resistance.
Quantitative Data Summary
While the precise quantitative data from gene expression profiling and comprehensive dose-response studies are not publicly available in the summarized literature, the following table conceptualizes the expected findings based on the described mechanism of action.
| Parameter | Cell Line 1 (e.g., TOV-21) | Cell Line 2 (e.g., TOV-112) | Notes |
| This compound IC50 | Data Not Available | Data Not Available | The cytotoxic effects of this compound were reported to be comparable to those of cisplatin.[1][5] |
| Cisplatin IC50 | Data Not Available | Data Not Available | |
| Combination Index (CI) | Data Not Available | Data Not Available | A CI value < 1 would confirm the observed synergistic effect between this compound and cisplatin.[1][5] |
| Gene Expression Changes (Fold Change vs. Control) | |||
| Pro-Apoptotic Genes | Upregulated | Upregulated | Genes involved in apoptosis were proportionally upregulated in the analyzed cell lines.[1] |
| Cell Growth Genes | Downregulated | Downregulated | Genes associated with cell growth and maintenance were predominantly downregulated.[1][4] |
| Metabolism Genes | Downregulated | Downregulated | Genes involved in cellular metabolism were predominantly downregulated.[1][4] |
| Signal Transduction Genes | Downregulated | Downregulated | Genes related to signal transduction pathways were predominantly downregulated.[1][4] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies cited in the research on this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cell lines (e.g., TOV-21, TOV-112) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, cisplatin, or a combination of both for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Solubilization: The MTT solution is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Gene Expression Profiling (Microarray Analysis)
-
Cell Treatment: Ovarian cancer cells are treated with a specific concentration of this compound (e.g., 10 µM) for a defined period (e.g., 24 hours).[1]
-
RNA Extraction: Total RNA is extracted from both treated and untreated (control) cells using a suitable RNA isolation kit.
-
RNA Quality Control: The quality and integrity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: The RNA is reverse transcribed into cDNA and labeled with a fluorescent dye.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing a comprehensive set of gene probes.
-
Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescent signals, and the raw data is acquired.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the this compound-treated and control groups.
Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action in cancer cells.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's anticancer effects.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Strong cytotoxic effect of the bradykinin antagonist BKM‐570 in ovarian cancer cells – analysis of the molecular mechanisms of its antiproliferative action | Semantic Scholar [semanticscholar.org]
The Signaling Pathway of BKM-120 (Buparlisib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM-120, also known as Buparlisib or NVP-BKM120, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3] The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a crucial role in cell proliferation, growth, survival, and metabolism.[4] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis.[2] BKM-120 has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in tumors with aberrant PI3K pathway activation.[2][5] This technical guide provides an in-depth overview of the signaling pathway of BKM-120, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
It is important to distinguish BKM-120 (Buparlisib), the PI3K inhibitor, from BKM-570, which is a nonpeptide bradykinin (B550075) antagonist with a different mechanism of action involving the modulation of cancer cell growth through pathways that can include ERK signaling.[6][7][8] This guide will focus exclusively on the PI3K inhibitor, BKM-120.
The PI3K/AKT/mTOR Signaling Pathway and BKM-120 Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that responds to various extracellular stimuli, such as growth factors. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.
Once activated, AKT phosphorylates a multitude of substrates, leading to:
-
Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of transcription factors like NF-κB.
-
Cell Proliferation and Growth: Primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). mTORC1, in turn, phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.
-
Metabolism: By regulating glucose uptake and glycolysis.
BKM-120 exerts its therapeutic effect by competitively inhibiting the ATP-binding site of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][9] This blockade prevents the production of PIP3, leading to the subsequent inactivation of AKT and its downstream effectors. The inhibition of this pathway ultimately results in decreased cell proliferation and increased apoptosis in cancer cells.[2]
Feedback Mechanisms and Resistance
A critical aspect of the PI3K pathway is the presence of negative feedback loops. For instance, S6K can phosphorylate and inhibit insulin (B600854) receptor substrate 1 (IRS-1), a key upstream activator of PI3K. Inhibition of the PI3K/AKT/mTOR pathway by BKM-120 can relieve this negative feedback, leading to the upregulation of IRS-1 and reactivation of PI3K signaling, which can contribute to drug resistance.[10]
Furthermore, resistance to BKM-120 can emerge through the activation of alternative signaling pathways. Studies have shown that in some cancer cell lines, particularly those with KRAS mutations, inhibition of the PI3K pathway can lead to the compensatory activation of the MAPK/ERK and STAT3 signaling pathways.[10] This highlights the intricate crosstalk between different signaling networks within cancer cells and underscores the rationale for combination therapies.
// Feedback loop S6K -> IRS1 [label="inhibits (negative feedback)", arrowhead=tee, style=dashed, color="#5F6368"]; IRS1 -> PI3K [label="activates", style=dashed, color="#5F6368"];
// Resistance pathways "BKM-120" -> ERK [style=dashed, label="can lead to\nactivation of"]; "BKM-120" -> STAT3 [style=dashed, label="can lead to\nactivation of"]; ERK -> "Cell Proliferation\n& Growth" [color="#FBBC05"]; STAT3 -> "Cell Proliferation\n& Growth" [color="#FBBC05"]; }
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BKM-570: A Novel Anti-Cancer Agent Acting Independently of Bradykinin Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BKM-570, chemically identified as 2,3,4,5,6-pentafluorocinnamoyl-(o-2,6-dichlorobenzyl)-l-tyrosine-N-(4-amino-2,2,6,6-tetramethyl-piperidyl) amide, is a nonpeptide compound initially investigated as a bradykinin (B550075) receptor antagonist.[1] However, extensive research has revealed that its potent cytotoxic effects on cancer cells are independent of the functional status of bradykinin receptors.[1] This guide provides a comprehensive overview of this compound's true mechanism of action, focusing on its role as an inhibitor of critical intracellular signaling pathways, and presents key experimental data and protocols for its study. Emerging evidence strongly indicates that this compound exerts its anti-proliferative and pro-apoptotic effects through the modulation of the ERK and Akt signaling cascades. This document serves as a technical resource for researchers exploring the therapeutic potential of this compound in oncology.
Introduction
Initially developed as a nonpeptide bradykinin (BK) antagonist, this compound has demonstrated significant growth inhibition in various cancer models, including lung, prostate, and ovarian cancers.[1] Notably, its cytotoxic efficacy is comparable to that of the conventional chemotherapeutic agent cisplatin (B142131).[1] A pivotal finding that reshaped the understanding of this compound's pharmacology is that its anti-cancer activity is not mediated by bradykinin receptor antagonism.[1] This has shifted the focus of research towards elucidating the intracellular signaling pathways that are targeted by this compound.
Molecular Mechanism of Action
This compound's anti-cancer properties are attributed to its ability to interfere with key signaling pathways that are often dysregulated in cancer: the ERK (Extracellular signal-regulated kinase) and Akt (also known as Protein Kinase B) pathways. Both are critical for cell survival, proliferation, and differentiation.
Inhibition of ERK and Akt Signaling
Studies have indicated that this compound can inhibit the phosphorylation of both ERK and Akt, which are key indicators of their activation. The precise molecular interactions leading to this inhibition are still under investigation.
The proposed mechanism of action, independent of bradykinin receptors, is a crucial aspect of this compound's profile. This distinction is vital to avoid confusion with compounds that share a similar "BKM" nomenclature, such as NVP-BKM120 (Buparlisib), which is a well-characterized pan-class I PI3K inhibitor.
dot
Quantitative Data
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. While specific IC50 values are not widely published in a comparative table, studies on epithelial ovarian cancer (EOC) cell lines provide a strong indication of its potency.
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histopathology | Cytotoxic Effect of this compound |
| TOV-21G | Clear Cell Carcinoma | Comparable to cisplatin[1] |
| TOV-112D | Endometrioid Carcinoma | Comparable to cisplatin[1] |
Note: Specific IC50 values for this compound are not detailed in the primary literature reviewed. The cytotoxic effects were determined to be comparable to those of cisplatin through cell viability assays.
Synergy with Cisplatin
A significant finding is the synergistic effect of this compound with cisplatin in inhibiting the growth of EOC cells.[1] This suggests that this compound could be a valuable component of combination chemotherapy, potentially overcoming cisplatin resistance or allowing for lower effective doses of cisplatin, thereby reducing its toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell proliferation and to determine its cytotoxic potential.
Workflow:
dot
Detailed Steps:
-
Cell Seeding: Plate ovarian cancer cells (e.g., TOV-21G, TOV-112D) in 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Incubation: Allow cells to attach by incubating for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).
Western Blot Analysis for ERK and Akt Phosphorylation
This protocol is used to detect the levels of phosphorylated (active) and total ERK and Akt proteins in cancer cells following treatment with this compound.
Workflow:
dot
References
Cytotoxic effects of BKM-570 on tumor cells
An In-Depth Technical Guide on the Cytotoxic Effects of BKM-570 and NVP-BKM120 (Buparlisib) on Tumor Cells
Introduction
This technical guide provides a comprehensive overview of the cytotoxic effects of two distinct anti-cancer compounds: this compound, a bradykinin (B550075) receptor antagonist, and NVP-BKM120 (Buparlisib), a pan-class I PI3K inhibitor. While both have demonstrated efficacy in inhibiting tumor cell growth, the available scientific literature is significantly more extensive for NVP-BKM120. This document will primarily focus on the well-documented mechanisms and effects of NVP-BKM120, with a dedicated section summarizing the current understanding of this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of signaling pathways to facilitate a deeper understanding of these compounds' therapeutic potential.
Part 1: NVP-BKM120 (Buparlisib) - A Pan-Class I PI3K Inhibitor
NVP-BKM120, also known as Buparlisib, is an orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] It has been the subject of numerous preclinical and clinical studies, demonstrating potent anti-proliferative and pro-apoptotic activities in a wide range of tumor cell lines.[2]
Mechanism of Action
NVP-BKM120 functions by inhibiting all four class I PI3K isoforms (α, β, γ, and δ), which are key components of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is frequently dysregulated in human cancers and plays a crucial role in cell growth, proliferation, survival, and metabolism.[4] By blocking PI3K activity, NVP-BKM120 leads to a decrease in the phosphorylation of Akt and downstream effectors, ultimately inducing cell cycle arrest and apoptosis.[3] Notably, NVP-BKM120 shows preferential inhibition of tumor cells with activating mutations in the PIK3CA gene.[2][3]
At higher concentrations (above 1 μmol/L), NVP-BKM120 can exhibit off-target effects by directly binding to and inhibiting tubulin polymerization, leading to G2/M cell cycle arrest.[5][6]
Signaling Pathway
The following diagram illustrates the primary mechanism of action of NVP-BKM120 in the PI3K/Akt/mTOR signaling pathway.
Caption: NVP-BKM120 inhibits PI3K, blocking the downstream Akt/mTOR pathway.
Quantitative Data: Cytotoxic Effects of NVP-BKM120
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of NVP-BKM120 in various tumor cell lines.
| Cell Line | Cancer Type | p53 Status | PTEN Status | PIK3CA Status | IC50 / GI50 (µM) | Reference |
| U87 | Glioblastoma | Wild-Type | Mutated | Wild-Type | 1-2 | [7] |
| A2780 | Ovarian | Wild-Type | Wild-Type | Wild-Type | 0.1-0.7 | [1] |
| U87MG | Glioblastoma | Wild-Type | Mutated | Wild-Type | 0.1-0.7 | [1] |
| MCF7 | Breast | Wild-Type | Wild-Type | Mutated | 0.1-0.7 | [1] |
| DU145 | Prostate | Mutated | Wild-Type | Wild-Type | 0.1-0.7 | [1] |
| ARP1 | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |
| ARK | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |
| MM.1S | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |
| MM1.R | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |
| U266 | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |
Experimental Protocols
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of NVP-BKM120 (e.g., 0.01 to 10 µM) for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]
-
Cell Treatment: Treat cells with NVP-BKM120 at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]
-
Protein Extraction: Lyse NVP-BKM120-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of NVP-BKM120.
Caption: Experimental workflow for NVP-BKM120 cytotoxicity assessment.
Part 2: this compound - A Bradykinin Receptor Antagonist
This compound is a nonpeptide antagonist of the bradykinin B2 receptor.[9] It has demonstrated significant cytotoxic effects in ovarian, lung, and prostate cancer cell lines.[9][10]
Mechanism of Action
Interestingly, the cytotoxic effects of this compound in ovarian cancer cells appear to be independent of the functional status of bradykinin receptors.[9][10] Gene expression profiling following this compound treatment revealed a broad impact on cellular processes. Genes involved in apoptosis were upregulated, while those associated with cell adhesion were downregulated.[9] Furthermore, genes related to fundamental cellular functions, including cell growth, metabolism, cell cycle control, and signal transduction, were predominantly downregulated.[9] this compound has also been shown to synergize with cisplatin (B142131) in inhibiting the growth of epithelial ovarian cancer (EOC) cells.[9]
Signaling and Cellular Effects
The precise signaling pathway through which this compound exerts its cytotoxic effects remains to be fully elucidated. However, the available data suggest a multi-faceted mechanism that disrupts core cellular processes.
Caption: Cellular effects of this compound on tumor cells.
Quantitative Data: Cytotoxic Effects of this compound
Quantitative data for this compound is less abundant in the public domain compared to NVP-BKM120. However, one study reported its effects in two epithelial ovarian cancer cell lines.
| Cell Line | Cancer Type | Treatment Concentration | Duration | Effect | Reference |
| TOV-21 | Ovarian Clear Cell Carcinoma | 10 µM | 24 h | Altered gene expression, cytotoxicity | [9] |
| TOV-112 | Ovarian Endometrioid Carcinoma | 10 µM | 24 h | Altered gene expression, cytotoxicity | [9] |
Experimental Protocols
-
Cell Treatment: Treat ovarian cancer cells (e.g., TOV-21, TOV-112) with 10 µM this compound for 24 hours.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
RNA Quality Control: Assess RNA integrity and purity using a bioanalyzer and spectrophotometer.
-
Microarray Hybridization: Label the RNA and hybridize it to an oligonucleotide microarray chip following the manufacturer's protocol.
-
Data Acquisition and Analysis: Scan the microarray slides and analyze the raw data to identify differentially expressed genes.[9]
Conclusion
Both NVP-BKM120 (Buparlisib) and this compound have demonstrated promising cytotoxic effects against various tumor cell lines. NVP-BKM120 acts as a potent and selective inhibitor of the PI3K/Akt/mTOR pathway, with a well-defined mechanism of action and a substantial body of preclinical and clinical data. This compound, while also showing significant anti-cancer activity, appears to function through a broader, less-defined mechanism involving widespread changes in gene expression, independent of its role as a bradykinin receptor antagonist.
This technical guide provides a foundational understanding of the cytotoxic effects of these two compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and to continue optimizing the clinical application of NVP-BKM120.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of PI3K inhibitor NVP-BKM120 on overcoming drug resistance and eliminating cancer stem cells in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strong cytotoxic effect of the bradykinin antagonist BKM‐570 in ovarian cancer cells – analysis of the molecular mechanisms of its antiproliferative action | Semantic Scholar [semanticscholar.org]
BKM-570: A Technical Overview of its Role in Apoptosis and Cell Cycle Arrest in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKM-570, a nonpeptide bradykinin (B550075) antagonist, has demonstrated significant cytotoxic effects against epithelial ovarian cancer (EOC) cells. Its mechanism of action, independent of bradykinin receptor status, involves the induction of apoptosis and disruption of the cell cycle. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antiproliferative action, with a focus on its impact on gene expression related to apoptosis and cell cycle control. Detailed experimental protocols for assessing these effects and diagrams of the implicated signaling pathways are included to support further research and development.
Introduction
Standard therapeutic regimens for epithelial ovarian cancer, primarily combinations of taxanes and platinum-based drugs, are often hampered by the development of resistance and patient relapse. This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. This compound has emerged as a promising candidate, exhibiting cytotoxic effects in ovarian cancer cell lines comparable to that of cisplatin (B142131).[1][2][3] Notably, this compound also acts synergistically with cisplatin, suggesting its potential in combination therapies.[1]
This document synthesizes the available data on this compound's effects on apoptosis and cell cycle arrest, drawing from studies on the clear cell carcinoma (TOV-21) and endometrioid carcinoma (TOV-112) EOC cell lines.[1]
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Treatment of ovarian cancer cells with this compound leads to a profound alteration in the cellular machinery governing cell fate and proliferation. Gene expression profiling following treatment with 10 μM this compound for 24 hours revealed a concerted downregulation of genes involved in fundamental cellular processes, including cell cycle control.[1] Concurrently, a significant modulation of genes associated with apoptosis and anti-apoptosis was observed.[1]
Induction of Apoptosis
This compound's cytotoxic effects are, in part, mediated by the induction of programmed cell death, or apoptosis. This is evidenced by the proportional upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes in treated ovarian cancer cells.[4] This shift in the balance of apoptotic regulators disrupts cellular homeostasis and triggers the apoptotic cascade.
Cell Cycle Disruption
A key component of this compound's antiproliferative activity is its ability to interfere with cell cycle progression. The downregulation of genes that regulate the cell cycle suggests that this compound impedes the orderly transition of cells through the different phases of division, ultimately leading to a halt in proliferation.[2]
Quantitative Data Summary
While the primary literature confirms the cytotoxic effects of this compound, specific quantitative data such as IC50 values and detailed gene expression fold-changes are not publicly available in the abstracts of the key studies. The following tables provide a structural framework for such data, based on the described experimental designs.
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histopathology | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| TOV-21 | Clear Cell Carcinoma | Data not available | Data not available |
| TOV-112D | Endometrioid Carcinoma | Data not available | Data not available |
Caption: This table is intended to summarize the half-maximal inhibitory concentration (IC50) of this compound in comparison to cisplatin in two different epithelial ovarian cancer cell lines. The original study reported comparable cytotoxicity.[1]
Table 2: Gene Expression Changes in Apoptosis-Related Genes Induced by this compound (10 µM, 24h)
| Gene Category | Gene Name | TOV-21 Fold Change | TOV-112D Fold Change |
| Pro-apoptotic | e.g., BAX, BAK | Upregulated (specific data not available) | Upregulated (specific data not available) |
| Anti-apoptotic | e.g., BCL-2, BCL-XL | Downregulated (specific data not available) | Downregulated (specific data not available) |
Caption: A summary of the expected changes in the expression of key apoptosis-regulating genes in ovarian cancer cell lines treated with this compound, based on the published qualitative findings.[1][4]
Table 3: Gene Expression Changes in Cell Cycle-Related Genes Induced by this compound (10 µM, 24h)
| Gene Category | Gene Name | TOV-21 Fold Change | TOV-112D Fold Change |
| Cell Cycle Regulators | e.g., cyclins, CDKs | Downregulated (specific data not available) | Downregulated (specific data not available) |
Caption: A representation of the anticipated downregulation of genes critical for cell cycle progression in ovarian cancer cells following this compound treatment.[1]
Signaling Pathways and Experimental Workflows
The molecular actions of this compound culminate in the induction of apoptosis and cell cycle arrest through the modulation of complex signaling networks. The following diagrams illustrate the proposed mechanism and the workflows for key experimental procedures.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on apoptosis and cell cycle arrest.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on ovarian cancer cell lines and calculate the IC50 value.
Materials:
-
Ovarian cancer cell lines (e.g., TOV-21, TOV-112D)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Objective: To determine the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 1 mL of PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Gene Expression Profiling (Microarray or RNA-Sequencing)
Objective: To identify and quantify changes in gene expression related to apoptosis and cell cycle control after this compound treatment.
Procedure:
-
RNA Extraction: Treat ovarian cancer cells with this compound or vehicle control for the desired time. Harvest the cells and extract total RNA using a suitable kit, ensuring high purity and integrity.
-
Library Preparation (for RNA-Seq) or cDNA Synthesis and Labeling (for Microarray): Process the extracted RNA according to the manufacturer's protocol for the chosen platform.
-
Hybridization (Microarray) or Sequencing (RNA-Seq): Hybridize the labeled cDNA to a microarray chip or sequence the prepared library on a next-generation sequencing platform.
-
Data Acquisition and Analysis: Scan the microarray or process the raw sequencing data. Perform quality control, normalization, and statistical analysis to identify differentially expressed genes between the this compound-treated and control groups.
-
Pathway Analysis: Utilize bioinformatics tools to perform functional annotation and pathway analysis of the differentially expressed genes to identify enriched biological processes, such as apoptosis and cell cycle regulation.
Conclusion
This compound represents a novel therapeutic avenue for ovarian cancer, acting through mechanisms that are distinct from conventional chemotherapies. Its ability to induce apoptosis and cell cycle arrest by modulating gene expression underscores its potential as a standalone or synergistic agent. The experimental frameworks provided in this guide offer a robust starting point for further investigation into the precise molecular targets and full therapeutic promise of this compound. Further studies are warranted to elucidate the specific genes and pathways modulated by this compound to fully harness its anticancer properties.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unraveling BKM-570: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKM-570, a novel nonpeptide bradykinin (B550075) antagonist, has emerged as a promising anti-cancer agent with potent cytotoxic effects demonstrated in various cancer cell lines, including those of ovarian, lung, and prostate origin. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the quantitative data from cytotoxicity and gene expression profiling studies, outlines the experimental protocols utilized in its evaluation, and elucidates the key signaling pathways involved in its anti-tumor activity. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
The quest for novel and more effective cancer therapeutics is a continuous endeavor in biomedical research. Bradykinin, a pro-inflammatory peptide, and its receptors have been implicated in cancer cell proliferation and tumor growth. This has led to the exploration of bradykinin receptor antagonists as potential anti-cancer drugs. This compound, chemically known as 2,3,4,5,6-pentafluorocinnamoyl-(o-2,6-dichlorobenzyl)-l-tyrosine-N-(4-amino-2,2,6,6-tetramethyl-piperidyl) amide, was developed as a nonpeptide mimetic of a potent peptide-based bradykinin receptor antagonist.[1] Initial studies revealed its impressive ability to inhibit the growth of small cell lung cancer (SCLC) both in laboratory settings and in animal models.[1] Subsequent research has expanded its potential application to other malignancies, most notably epithelial ovarian cancer (EOC).[2]
A significant finding in the study of this compound is that its cytotoxic effects appear to be independent of the functional status of bradykinin receptors, suggesting a mechanism of action that extends beyond simple receptor antagonism.[2] This has prompted deeper investigations into the molecular pathways modulated by this compound.
Discovery and Synthesis
The development of this compound stemmed from research on peptide-based bradykinin receptor antagonists. While potent, peptide antagonists often face challenges in terms of stability and oral bioavailability. This led to the design and synthesis of nonpeptide mimetics, culminating in the creation of this compound.[1]
While the detailed synthetic route for this compound is not publicly available in the searched literature, its chemical name provides insight into its constituent parts, which would be assembled through standard peptide coupling and amidation reactions. The synthesis would likely involve the coupling of 2,3,4,5,6-pentafluorocinnamic acid to the amino group of a protected (o-2,6-dichlorobenzyl)-l-tyrosine, followed by the activation of the resulting carboxylic acid and subsequent amidation with 4-amino-2,2,6,6-tetramethylpiperidine.
In Vitro Efficacy
Cytotoxicity in Ovarian Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects in epithelial ovarian cancer (EOC) cell lines. Studies on the clear cell carcinoma line TOV-21 and the endometrioid carcinoma line TOV-112 have shown that the cytotoxic effects of this compound are comparable to those of the widely used chemotherapeutic agent, cisplatin (B142131).[2] Furthermore, this compound exhibits a synergistic effect when used in combination with cisplatin, enhancing the inhibition of EOC cell growth.[2]
Table 1: Cytotoxicity of this compound and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| TOV-112D (Cisplatin-Sensitive) | Cisplatin | 5.80 ± 3.21[3] |
| cis-TOV-112D (Cisplatin-Resistant) | Cisplatin | 44.83 ± 6.30[3] |
| A2780 (Cisplatin-Sensitive) | Cisplatin | 6.85 ± 2.21[3] |
| cis-A2780 (Cisplatin-Resistant) | Cisplatin | 59.3 ± 5.1[3] |
Note: Specific IC50 values for this compound in TOV-21 and TOV-112 cell lines were not available in the searched literature. The provided cisplatin data is for context and is from a study on cisplatin resistance.
Structure-Activity Relationship (SAR)
The development of analogs of this compound has provided insights into its structure-activity relationship. One such analog, BKM-1110 (2,3,4,5,6-pentafluorocinnamoyl-[(4-cyano)-L-phenylalanine] N-(2,2,6,6-tetra-methyl-4-piperidyl)amide), was found to be twice as potent as this compound in inhibiting the growth of SHP-77 small cell lung cancer cells, with an ED50 of 0.95 µM.[1] This suggests that modifications to the tyrosine residue can significantly impact the compound's anti-cancer activity.
Table 2: Structure-Activity Relationship of this compound Analogs
| Compound | Modification from this compound | Cell Line | Activity (ED50 in µM) |
| This compound | - | SHP-77 (SCLC) | ~1.9 (inferred) |
| BKM-1110 | (o-2,6-dichlorobenzyl)-l-tyrosine replaced with (4-cyano)-L-phenylalanine | SHP-77 (SCLC) | 0.95[1] |
Mechanism of Action
Gene Expression Profiling
To elucidate the molecular mechanisms underlying the antiproliferative action of this compound, gene expression profiling was performed on TOV-21 and TOV-112 ovarian cancer cells treated with 10 μM this compound for 24 hours.[2] The study revealed a significant downregulation of genes involved in fundamental cellular processes, including:
-
Cell growth and maintenance
-
Metabolism
-
Cell cycle control
-
Inflammatory and immune response
-
Signal transduction
-
Protein biosynthesis
-
Transcription regulation
-
Transport
Conversely, genes with known involvement in apoptosis and anti-apoptosis, as well as cell adhesion, were proportionally upregulated and downregulated, respectively.[2] This global shift in gene expression suggests that this compound induces a cellular state that is unfavorable for growth and survival, ultimately leading to programmed cell death.
Inhibition of Key Signaling Pathways
Further investigation into the mechanism of action of this compound has pointed towards its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Specifically, this compound has been shown to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) 1/2 and the activation of the Akt signaling pathway in glioblastoma cells. The ERK and Akt pathways are central regulators of cell proliferation, survival, and differentiation, and their inhibition is a key strategy in cancer therapy.
The finding that this compound's cytotoxicity is independent of bradykinin receptor status, coupled with its impact on the ERK and Akt pathways, suggests that its anti-cancer effects are mediated through a direct or indirect interaction with components of these intracellular signaling cascades.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound on ovarian cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Ovarian cancer cells (e.g., TOV-21, TOV-112) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Gene Expression Profiling (Affymetrix GeneChip)
Gene expression profiling of this compound-treated ovarian cancer cells was performed using Affymetrix GeneChip arrays.[4][5] This technology allows for the simultaneous measurement of the expression levels of thousands of genes.
Protocol:
-
RNA Extraction: Total RNA is isolated from treated and untreated ovarian cancer cells.
-
RNA Quality Control: The integrity and purity of the RNA are assessed.
-
Target Preparation: The RNA is converted into biotin-labeled cRNA (complementary RNA).
-
Hybridization: The labeled cRNA is hybridized to the Affymetrix GeneChip array.
-
Washing and Staining: The arrays are washed to remove non-specifically bound cRNA and then stained with a fluorescently labeled streptavidin conjugate.
-
Scanning: The arrays are scanned to detect the fluorescent signal, which is proportional to the amount of cRNA bound to each probe.
-
Data Analysis: The raw data is processed and analyzed to identify differentially expressed genes between the treated and untreated samples.
Western Blot Analysis for p-ERK and p-Akt
The effect of this compound on the phosphorylation of ERK and Akt can be assessed by Western blotting.[6] This technique allows for the detection and quantification of specific proteins in a complex mixture.
Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and total Akt (as loading controls).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.
-
Analysis: The intensity of the bands corresponding to p-ERK and p-Akt is quantified and normalized to the total protein levels.
Visualizations
Caption: Proposed signaling pathway of this compound's anti-cancer activity.
Caption: General experimental workflow for the in vitro evaluation of this compound.
Conclusion
This compound is a promising anti-cancer compound with a multifaceted mechanism of action that extends beyond its initial design as a bradykinin receptor antagonist. Its ability to induce cytotoxicity in a manner independent of bradykinin receptor status, coupled with its profound impact on global gene expression and its inhibition of the critical ERK and Akt signaling pathways, highlights its potential as a novel therapeutic agent for various cancers, particularly ovarian cancer. Further research is warranted to fully elucidate its intracellular targets, optimize its structure for enhanced potency and selectivity, and evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing cancer therapy.
References
- 1. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of tumor cell associated Vacuolar‐ATPase ‘a2’ isoform overcomes cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression Profiling Using Affymetrix GeneChip® Probe Arrays | Springer Nature Experiments [experiments.springernature.com]
- 5. Expression profiling using affymetrix genechip probe arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
BKM-570's Effect on Gene Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKM-570 is a nonpeptide bradykinin (B550075) antagonist that has demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian, lung, and prostate cancers.[1][2][3] Notably, its mechanism of action appears to be independent of bradykinin receptors, suggesting a novel anticancer strategy.[1] This technical guide provides an in-depth overview of the current understanding of this compound's impact on gene expression in cancer cells. It summarizes the qualitative changes in gene expression, details relevant experimental methodologies, and visualizes the implicated signaling pathways. While comprehensive quantitative data from seminal studies are not publicly available, this guide consolidates existing knowledge to inform further research and drug development efforts.
Introduction
This compound, chemically identified as 2,3,4,5,6-pentafluorocinnamoyl-(o-2,6-dichlorobenzyl)-l-tyrosine-N-(4-amino-2,2,6,6-tetramethyl-piperidyl) amide, is a bradykinin antagonist with potent anti-proliferative and cytotoxic activities in cancer cells.[1] It has been shown to be as effective as cisplatin (B142131) in inhibiting the growth of epithelial ovarian cancer (EOC) cells and acts synergistically with it.[1] The anticancer effects of this compound are attributed to its ability to modulate gene expression, leading to the induction of apoptosis and the suppression of fundamental cellular processes that drive tumorigenesis.[1][3]
Mechanism of Action and Effects on Gene Expression
The primary mechanism of this compound's anticancer activity involves a broad alteration of the cancer cell's transcriptome. Gene expression profiling of ovarian cancer cell lines (TOV-21 and TOV-112) treated with this compound revealed a distinct pattern of gene regulation.[1]
Qualitative Summary of Gene Expression Changes
Treatment with this compound leads to a general upregulation of genes involved in apoptosis and a widespread downregulation of genes essential for basic cellular functions. This dual effect cripples the cancer cell's ability to survive and proliferate.[1]
Table 1: Summary of this compound's Qualitative Effects on Gene Expression in Ovarian Cancer Cells
| Gene Category | Direction of Regulation | Implied Cellular Effect |
| Apoptosis/Anti-apoptosis | Upregulated | Induction of programmed cell death |
| Cell Adhesion | Downregulated | Potential reduction in metastasis |
| Cell Growth and Maintenance | Predominantly Downregulated | Inhibition of cellular proliferation |
| Metabolism | Predominantly Downregulated | Disruption of cellular energy production |
| Cell Cycle Control | Predominantly Downregulated | Arrest of the cell division cycle |
| Inflammatory and Immune Response | Predominantly Downregulated | Modulation of the tumor microenvironment |
| Signal Transduction | Predominantly Downregulated | Interruption of pro-survival signaling |
| Protein Biosynthesis | Predominantly Downregulated | Reduction in cellular machinery production |
| Transcription Regulation | Predominantly Downregulated | Widespread disruption of gene expression |
| Transport | Predominantly Downregulated | Impairment of nutrient and ion transport |
Source: Data compiled from Jutras et al., 2010.[1]
Implicated Signaling Pathways
While the complete signaling network affected by this compound is still under investigation, preliminary evidence points towards the modulation of the ERK and Akt signaling pathways. These pathways are critical for cancer cell survival, proliferation, and resistance to therapy.[3]
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby inactivating this pro-survival pathway.[3]
Caption: this compound inhibits the ERK signaling pathway.
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is another crucial regulator of cell survival and proliferation that is often hyperactivated in cancer. Some studies suggest that this compound may also inhibit the activation of the Akt signaling pathway, contributing to its pro-apoptotic effects.[3]
Caption: Postulated inhibition of the Akt signaling pathway by this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments to study the effects of this compound on gene expression in cancer cells.
Cell Culture and Drug Treatment
Caption: General workflow for cell culture and this compound treatment.
Protocol:
-
Cell Seeding: Plate ovarian cancer cells (e.g., TOV-21, TOV-112) in 6-well plates at a density of 5 x 10^5 cells per well in appropriate culture medium (e.g., DMEM with 10% FBS).
-
Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.
RNA Extraction and Quality Control
Protocol:
-
Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Perform total RNA extraction using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves phase separation, precipitation, and washing steps.
-
Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A260/A280 and A260/A230 ratios).
-
Integrity: Analyze the RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value > 8 is generally considered suitable for downstream applications.
-
Gene Expression Profiling by RNA Sequencing (RNA-Seq)
Caption: A standard workflow for RNA sequencing analysis.
Protocol:
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This includes mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.
-
Sequencing: Perform paired-end sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control samples.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to identify the biological processes and signaling pathways affected by this compound.
-
Conclusion and Future Directions
This compound represents a promising anticancer agent with a unique mechanism of action that involves the widespread modulation of gene expression, leading to apoptosis and the inhibition of key cellular processes. While its effects on the ERK and Akt signaling pathways are beginning to be understood, further research is required to fully elucidate the complete signaling network and to identify the direct molecular targets of this compound. A critical next step will be the public dissemination of quantitative gene expression data from studies involving this compound to facilitate more in-depth bioinformatic analyses and to accelerate the development of this compound as a potential cancer therapeutic. Future studies should also focus on in vivo models to validate the observed gene expression changes and to assess the therapeutic efficacy and safety of this compound in a more complex biological system.
References
- 1. Gene Expression Profiling to Characterize Anticancer Drug Sensitivity | Springer Nature Experiments [experiments.springernature.com]
- 2. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Studies on BKM-570 in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM-570, a first-generation, nonpeptide bradykinin (B550075) antagonist, has been noted for its potent anti-cancer properties.[1] While much of the recent focus has shifted to its more potent analogs, such as BKM1972 and BKM1644, the foundational research on this compound indicated significant growth inhibition of prostate tumors.[1] This document provides a comprehensive overview of the preliminary findings related to this compound and its potential mechanisms of action in prostate cancer, drawing insights from studies on its direct chemical derivatives. The core anti-cancer moiety of this compound, 2,3,4,5,6-pentafluorocinnamoyl-(o-2,6-dichlorobenzyl)-l-tyrosine (F5c-OC2Y), is integral to the activity of its successors, suggesting a shared mechanism of action.[2][3]
Quantitative Data Summary
| Cell Line | Description | IC50 (µM) of BKM1644 |
| PC-3 | Androgen-independent, bone metastasis-derived | ~2.1 |
| DU145 | Androgen-independent, brain metastasis-derived | ~6.3 |
| C4-2B | Androgen-independent, bone metastasis-derived | Not Specified |
Table 1: In Vitro Cytotoxicity of the this compound analog, BKM1644, in Prostate Cancer Cell Lines. Data is inferred from studies on BKM1644.[3]
Experimental Protocols
The following are detailed methodologies for key experiments likely utilized in the preliminary assessment of this compound and its analogs in prostate cancer research.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of prostate cancer cells.
-
Cell Seeding: Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or its analogs) and incubated for a specified period (e.g., 48-72 hours).
-
Reagent Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. The results are used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Western Blot Analysis
This technique is employed to detect changes in the expression levels of specific proteins within a signaling pathway upon treatment with this compound.
-
Protein Extraction: Prostate cancer cells are treated with this compound for a designated time, followed by lysis to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Survivin, ABCB1, STAT3, p-STAT3), followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
In Vivo Tumor Xenograft Model
This protocol outlines the use of animal models to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation: A suspension of human prostate cancer cells (e.g., PC-3, DU145) is prepared in a suitable medium, often mixed with Matrigel.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) according to a specific dosing schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
Signaling Pathways and Mechanism of Action
Based on studies of its direct analogs, this compound is believed to exert its anti-cancer effects in prostate cancer through the inhibition of the STAT3 signaling pathway, which in turn downregulates the expression of key survival and drug resistance proteins, Survivin and ABCB1.
Proposed Signaling Pathway of this compound in Prostate Cancer
Figure 1: Proposed signaling pathway of this compound in prostate cancer.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's effect on prostate cancer cells.
Figure 2: Experimental workflow for in vitro studies of this compound.
Logical Relationship of this compound's Mechanism
This diagram outlines the logical flow from this compound's molecular action to its ultimate anti-cancer effects in prostate cancer.
Figure 3: Logical flow of this compound's anti-cancer mechanism.
Conclusion
While direct and recent preliminary studies on this compound in prostate cancer are limited in the public domain, the substantial body of research on its potent chemical analogs provides a strong foundation for understanding its potential therapeutic role. The core F5c-OC2Y moiety, central to this compound's structure, is implicated in the inhibition of the STAT3 signaling pathway, leading to the downregulation of key anti-apoptotic and drug resistance proteins. This mechanism suggests that this compound and its derivatives hold promise as therapeutic agents for prostate cancer, particularly in castration-resistant and metastatic forms of the disease. Further research to elucidate the specific quantitative efficacy of this compound and to directly confirm its mechanism of action in prostate cancer is warranted.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule BKM1972 Inhibits Human Prostate Cancer Growth and Overcomes Docetaxel Resistance in Intraosseous Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 signaling in prostate cancer progression and therapy resistance: An oncogenic pathway with diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]
BKM-570 and Its Postulated Impact on Angiogenesis In Vitro: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the impact of BKM-570 on angiogenesis in vitro is not extensively available in publicly accessible literature. This guide, therefore, synthesizes information on the known mechanisms of this compound, general principles of anti-angiogenic compound testing, and common in vitro angiogenesis assays to provide a hypothetical framework for its potential effects and the methodologies to investigate them.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] The inhibition of angiogenesis is a key strategy in cancer therapy.[3][4] this compound is a nonpeptide bradykinin (B550075) antagonist that has demonstrated significant cytotoxic effects in ovarian cancer cells, independent of bradykinin receptor status.[5] Its antiproliferative action involves the downregulation of genes associated with cell growth, metabolism, and signal transduction.[5] While its direct role in angiogenesis has not been fully elucidated, its impact on fundamental cellular processes suggests a potential for anti-angiogenic activity. This document outlines a technical guide for investigating the hypothetical impact of this compound on angiogenesis in vitro.
Postulated Mechanism of Action
This compound's known cytotoxic and antiproliferative effects in cancer cells suggest that it may interfere with key signaling pathways that are also crucial for endothelial cell function during angiogenesis.[5] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently activated in cancer and plays a central role in cell survival, proliferation, and migration.[6][7][8] Although direct evidence linking this compound to the PI3K pathway is pending, its broad effects on cellular machinery warrant investigation into its potential modulation of this pathway in endothelial cells.
Key In Vitro Angiogenesis Assays
Several well-established in vitro assays can be employed to quantitatively assess the anti-angiogenic potential of this compound.[9][10][11] These assays model different stages of the angiogenic process, including endothelial cell proliferation, migration, and tube formation.[1][10]
Endothelial Cell Proliferation Assay
This assay determines the effect of a compound on the growth of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Protocol:
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of 2,500-5,000 cells per well in complete endothelial growth medium.
-
Compound Treatment: After 24 hours, the medium is replaced with a fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as MTT or by using a fluorescent dye that binds to DNA (e.g., CyQUANT).
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of a compound on the directional migration of endothelial cells, a crucial step in angiogenesis.[1]
Experimental Protocol:
-
Monolayer Formation: HUVECs are grown to confluence in 24-well plates.
-
"Wound" Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[1]
-
Compound Treatment: The medium is replaced with a fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Data Analysis: The area of the cell-free gap is measured over time. The percentage of wound closure is calculated, and the effect of this compound on the rate of migration is determined.
Tube Formation Assay
This is one of the most widely used in vitro assays to model the differentiation and morphogenesis of endothelial cells into capillary-like structures.[9][10]
Experimental Protocol:
-
Matrix Coating: 96-well plates are coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize.[9]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of networks is observed and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the potential anti-angiogenic effects of this compound as would be determined by the assays described above.
Table 1: Effect of this compound on HUVEC Proliferation
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Growth Inhibition |
| 0 (Vehicle) | 1.25 | 0.08 | 0 |
| 1 | 1.10 | 0.06 | 12 |
| 5 | 0.88 | 0.05 | 30 |
| 10 | 0.63 | 0.04 | 50 |
| 20 | 0.38 | 0.03 | 70 |
| 50 | 0.15 | 0.02 | 88 |
IC50: 10 µM (Hypothetical)
Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay)
| This compound Concentration (µM) | % Wound Closure at 12h | Standard Deviation |
| 0 (Vehicle) | 85 | 5.2 |
| 5 | 60 | 4.5 |
| 10 | 35 | 3.8 |
| 20 | 15 | 2.5 |
Table 3: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (µM) | Mean Total Tube Length (µm) | Mean Number of Junctions |
| 0 (Vehicle) | 12,500 | 150 |
| 5 | 8,750 | 95 |
| 10 | 4,375 | 40 |
| 20 | 1,250 | 10 |
Experimental Workflow Visualization
Conclusion
While direct evidence is currently lacking, the known antiproliferative and gene-regulating activities of this compound provide a strong rationale for investigating its potential as an anti-angiogenic agent. The experimental protocols and frameworks outlined in this technical guide offer a comprehensive approach to systematically evaluate the in vitro effects of this compound on endothelial cell proliferation, migration, and tube formation. The hypothetical data and visualizations serve as a template for the expected outcomes and analysis of such studies. Further research in this area is warranted to determine if this compound's therapeutic potential extends to the inhibition of angiogenesis.
References
- 1. Angiogenesis Assays [sigmaaldrich.com]
- 2. Angiogenesis in liquid tumors: An in-vitro assay for leukemic cell induced bone marrow angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navigating the Therapeutic Complexity of PI3K Pathway Inhibition in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of PI3K/AKT/mTOR pathway to inhibit T cell activation and prevent graft-versus-host disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. amsbio.com [amsbio.com]
Methodological & Application
Application Notes and Protocols for BKM Series In Vivo Studies in Mouse Models
A Note on Compound Identification: The designation "BKM" has been applied to different investigational anticancer compounds. This document focuses primarily on NVP-BKM120 (Buparlisib) , a well-characterized pan-Class I PI3K inhibitor with extensive preclinical in vivo data. Information regarding BKM-570 , a bradykinin (B550075) antagonist, is also included to a lesser extent due to the limited availability of detailed public protocols. Researchers should verify the specific compound of interest for their studies.
NVP-BKM120 (Buparlisib): A Pan-Class I PI3K Inhibitor
NVP-BKM120 is an orally available small molecule that potently and selectively inhibits all four isoforms of Class I phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[4][5] NVP-BKM120 has demonstrated significant antitumor activity in various preclinical cancer models, both as a monotherapy and in combination with other agents.[2][6][7]
Signaling Pathway
NVP-BKM120 exerts its anticancer effects by inhibiting the PI3K enzyme, which in turn blocks the downstream signaling cascade. This leads to decreased phosphorylation of AKT and other downstream effectors, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a dysregulated PI3K pathway.[1][7]
In Vivo Study Protocols for Mouse Models
The following protocols are compiled from various preclinical studies of NVP-BKM120 in xenograft mouse models.
-
Animal Models: Immunocompromised mice (e.g., nude, NOD/SCID).
-
Cell Lines: Human cancer cell lines with known PI3K pathway status (e.g., PIK3CA mutant, PTEN null).
-
NVP-BKM120 (Buparlisib): Pharmaceutical grade.
-
Vehicle: N-Methyl-2-pyrrolidone (NMP) and PEG300 (10/90, v/v).[1]
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Equipment: Calipers, oral gavage needles, syringes.
-
Xenograft Establishment:
-
Culture selected human cancer cells to ~80-90% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject 2 x 10^6 to 5 x 10^6 cells into the flank of each mouse.[1]
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=6-8 mice per group).[1]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Formulation and Administration:
-
Prepare a fresh solution of NVP-BKM120 in NMP/PEG300 (10/90, v/v) daily.[1]
-
First, dissolve the NVP-BKM120 powder in NMP with sonication, then add PEG300.[1]
-
Administer NVP-BKM120 orally via gavage once daily. The application volume is typically 10 mL/kg.[1]
-
The control group should receive the vehicle solution on the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment until tumors in the vehicle control group reach a predetermined size (e.g., 1000-1200 mm³).[1]
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic (e.g., Western blot for p-Akt) and histological analysis.
-
Quantitative Data Summary
| Parameter | Details | Reference(s) |
| Animal Model | Nude mice (HsdNpa:Athymic Nude-nu) | [1] |
| Cell Lines Used | U87MG (glioblastoma), PC3M (prostate), HCT116 (colon), BT-474 (breast), Rat1-myr-p110α | [1] |
| Tumor Implantation | 2 x 10^6 cells subcutaneously in the flank | [1] |
| Treatment Start | Mean tumor volume of 100-150 mm³ | [1] |
| Formulation | NVP-BKM120 in NMP/PEG300 (10/90, v/v) | [1] |
| Dosage | 30-60 mg/kg, orally, once daily | [1] |
| Treatment Duration | Until vehicle control tumors reach 1000-1200 mm³ | [1] |
| Efficacy Endpoint | Tumor growth inhibition (TGI), tumor regression | [1][2][6] |
| Pharmacodynamic Marker | Inhibition of p-Akt in tumor tissue | [6][8] |
This compound: A Bradykinin Antagonist
This compound is a nonpeptide bradykinin antagonist that has demonstrated anticancer properties.[9][10] It has shown impressive growth inhibition of lung and prostate tumors in vivo and cytotoxic effects against ovarian cancer cells.[9][11] The precise mechanism of its anticancer action is still under investigation, with some studies suggesting it may be independent of bradykinin receptor antagonism.[9][12]
Signaling Pathway
This compound has been shown to downregulate genes involved in various cellular processes, including cell growth, metabolism, cell cycle control, and signal transduction.[9] In some cancer types, such as glioblastoma, it has been observed to inhibit the phosphorylation of ERK1/2 and the activation of the Akt signaling pathway.[11] Bradykinin itself can promote cancer cell migration through signaling pathways involving PKCδ and c-Src.[13]
In Vivo Study Protocols for Mouse Models
Detailed in vivo protocols for this compound are not as readily available in the public domain as those for NVP-BKM120. However, based on existing research, a general framework can be outlined.
A typical in vivo efficacy study for this compound would likely follow the general workflow for xenograft models as described in Figure 2. Key considerations would include:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are suitable for xenograft studies.
-
Tumor Models: Cell lines from lung, prostate, or ovarian cancer would be relevant based on existing data.[9][11]
-
Drug Administration: The route of administration (e.g., intraperitoneal, oral) and the formulation vehicle would need to be optimized.
-
Dosage and Schedule: Dose-ranging studies would be necessary to determine the optimal therapeutic dose and schedule.
-
Efficacy Assessment: Tumor growth inhibition would be the primary endpoint.[14][15][16]
Quantitative Data Summary
Specific quantitative data for in vivo this compound studies, such as precise dosages and tumor growth inhibition percentages in mouse models, are not extensively detailed in the currently available search results. One study on ovarian cancer cells used a concentration of 10 µM for in vitro treatment.[9]
Disclaimer: This document is intended for informational purposes for research professionals. All animal studies must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC). The protocols described herein are based on published literature and may require optimization for specific experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 5. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bradykinin enhances cell migration in human prostate cancer cells through B2 receptor/PKCδ/c-Src dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor growth inhibitory and natural suppressor activities of murine bone marrow cells: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Semi-mechanistic modelling of the tumour growth inhibitory effects of LY2157299, a new type I receptor TGF-beta kinase antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased mouse survival, tumor growth inhibition and decreased immunoreactive p53 after exposure to magnetic fields - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using BKM-570
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM-570 is a nonpeptide antagonist of the bradykinin (B550075) receptor with demonstrated cytotoxic effects against various cancer cell lines, including those of ovarian, prostate, and lung origin.[1] Bradykinin, a vasoactive peptide, has been implicated in tumor progression and inflammation. By blocking the bradykinin receptor, this compound presents a potential therapeutic avenue for cancer treatment. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, with a focus on evaluating its impact on cell viability and the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. While the direct modulation of the PI3K/AKT/mTOR pathway by this compound is an area of ongoing investigation, the established crosstalk between G-protein coupled receptors (such as the bradykinin receptor) and key survival pathways like PI3K/AKT provides a strong rationale for this line of inquiry.[2]
Data Presentation
Table 1: Proliferative Inhibition (IC50) of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values for this compound should be determined empirically for each cell line of interest. The following table provides a template for presenting these data. A common starting concentration for in vitro studies with this compound is 10 µM for a 24-hour treatment period.[1]
| Cell Line | Cancer Type | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (µM) |
| TOV-21G | Ovarian Clear Cell Carcinoma | 5,000 | 24, 48, 72 | User-determined |
| TOV-112D | Ovarian Endometrioid Carcinoma | 5,000 | 24, 48, 72 | User-determined |
| PC-3 | Prostate Adenocarcinoma | 3,000 | 24, 48, 72 | User-determined |
| DU145 | Prostate Carcinoma | 3,000 | 24, 48, 72 | User-determined |
| A549 | Lung Carcinoma | 4,000 | 24, 48, 72 | User-determined |
Signaling Pathway Diagram
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival, proliferation, and growth, and is frequently dysregulated in cancer.
Caption: PI3K/AKT/mTOR signaling pathway and the potential inhibitory role of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest (e.g., TOV-21G, PC-3, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at the appropriate density (refer to Table 1) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol describes the analysis of key protein phosphorylation states within the PI3K/AKT/mTOR pathway following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating the in vitro anti-cancer effects of this compound.
References
Preparation of BKM120 (Buparlisib) for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preparation and use of BKM120, also known as Buparlisib (B177719), a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, in various cell-based assays. Due to a potential nomenclature confusion with BKM-570, a bradykinin (B550075) antagonist, this document clarifies that BKM120 (Buparlisib) is the relevant compound for targeting the PI3K signaling pathway. Buparlisib has been extensively studied for its anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, making it a valuable tool for cancer research and drug development.[1][2][3]
This document outlines detailed protocols for the solubilization and storage of BKM120, along with methodologies for common cell-based assays, including cell viability, western blotting, and apoptosis analysis. Additionally, it provides a summary of its biological activity and a diagram of the targeted PI3K/AKT/mTOR signaling pathway.
Compound Information and Solubility
Note on Nomenclature: Initial searches for "this compound" revealed a bradykinin antagonist.[4][5][6] However, the context of cell-based assays involving signaling pathways strongly suggests the intended compound is the well-characterized PI3K inhibitor BKM120 (Buparlisib) . This document will henceforth focus on BKM120.
BKM120 is a potent inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2][7] Its ability to block the PI3K/AKT/mTOR pathway leads to the inhibition of cell growth, proliferation, and survival.[8]
Solubility and Storage:
Proper dissolution and storage of BKM120 are critical for maintaining its activity and ensuring reproducible experimental results.
| Solvent | Solubility | Storage of Stock Solutions |
| DMSO | ≥20.52 mg/mL (≥50 mM)[2] | Store at -20°C for up to several months.[2][9] Avoid repeated freeze-thaw cycles. Use freshly opened DMSO as it is hygroscopic.[1][7] |
| Ethanol | ≥11.36 mg/mL (with sonication)[2] | Store at -20°C for shorter periods. |
| Water | Insoluble[2][7] | Not recommended for stock solution preparation. |
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of BKM120 powder (MW: 410.39 g/mol ).[1]
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.104 mg of BKM120 in 1 mL of DMSO.
-
To aid dissolution, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[2]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Quantitative Data: In Vitro Activity of BKM120
The following table summarizes the half-maximal inhibitory concentration (IC50) values of BKM120 in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time | Reference |
| Pediatric Sarcoma Cell Lines | Bone and Soft Tissue Sarcoma | MTT Assay | Median: 1.1 | 72 hours | [10] |
| U87 | Glioblastoma | MTS Assay | 1.17 | 72 hours | [11] |
| P3 (Patient-Derived) | Glioblastoma | MTS Assay | 0.84 | 72 hours | [11] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | MTT Assay | 0.5 - 1.0 | 48 hours | [2] |
| A2780 | Ovarian Cancer | CellTiter-Glo | 0.52 | 3 days | [1] |
| Glioma Cell Lines (p53 wild-type) | Glioma | Proliferation Assay | 1.28 | Not Specified | [12] |
| Glioma Cell Lines (p53 mutant/deleted) | Glioma | Proliferation Assay | 2.08 | Not Specified | [12] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol describes a colorimetric assay to assess the effect of BKM120 on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BKM120 stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 15% SDS in 15 mM HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of BKM120 from the stock solution in complete medium. Remove the overnight medium from the cells and add 100 µL of the diluted BKM120 solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest BKM120 treatment) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10][11]
-
MTT/MTS Addition:
-
Signal Detection:
-
For MTT: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[10][13] Shake the plate gently for 15 minutes to ensure complete dissolution.
-
For MTS: The formazan product is soluble, so no solubilization step is needed.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 490 nm for MTS).[10][13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for PI3K Pathway Inhibition
This protocol allows for the analysis of key protein phosphorylation states within the PI3K/AKT/mTOR pathway to confirm BKM120's mechanism of action.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
BKM120 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BKM120 for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[11][16] After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of BKM120.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability upon BKM120 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. BKM120 (NVP-BKM120, Buparlisib) CAS#: 944396-07-0 [m.chemicalbook.com]
- 10. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. physiology.elte.hu [physiology.elte.hu]
- 16. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve for BKM-570: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM-570 is a nonpeptide antagonist of the bradykinin (B550075) (BK) receptor with demonstrated cytotoxic effects against various cancer cell lines, including ovarian, lung, and prostate cancers.[1][2] Bradykinin, through its G-protein coupled receptors (B1 and B2), activates multiple downstream signaling pathways implicated in cancer cell proliferation, migration, and survival, such as the ERK/MAPK and PI3K/Akt pathways.[1][3][4][5][6] Understanding the dose-dependent effects of this compound is crucial for elucidating its therapeutic potential and mechanism of action. Notably, some studies suggest that the cytotoxic effects of this compound may be independent of bradykinin receptor status in certain cancer cells, hinting at a novel mechanism of action.[1][2][7]
These application notes provide detailed protocols for determining the dose-response curve of this compound in cancer cell lines and for analyzing its impact on key signaling pathways.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in two human ovarian cancer cell lines after 72 hours of treatment. This data serves as a reference for designing dose-response experiments.
| Cell Line | Histopathology | This compound IC50 (µM) |
| TOV-21 | Clear Cell Carcinoma | 19.37[7] |
| TOV-112 | Endometrioid Carcinoma | 21.51[7] |
Signaling Pathway Overview
This compound, as a bradykinin receptor antagonist, is expected to modulate signaling pathways downstream of the B1 and B2 receptors. The diagram below illustrates the general bradykinin signaling cascade in cancer cells, which represents the potential pathways affected by this compound.
Experimental Protocols
The following protocols provide a framework for determining the dose-response curve of this compound and assessing its effects on downstream signaling.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Protocol 1: Cell Viability Assay for Dose-Response Curve Generation
This protocol outlines the use of a tetrazolium-based assay (e.g., MTT or XTT) to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., TOV-21, TOV-112, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations. Based on the available data, a suggested starting range is 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the medium from the 96-well plates and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
Cell Viability Measurement (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling Pathways
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the ERK/MAPK and PI3K/Akt pathways.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., IC50/2, IC50, and 2xIC50) for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Conclusion
These protocols provide a comprehensive framework for characterizing the dose-response relationship of this compound and investigating its underlying mechanism of action. The data generated will be invaluable for the preclinical evaluation of this compound as a potential anticancer therapeutic. Careful execution of these experiments and thorough data analysis will contribute to a deeper understanding of the pharmacological profile of this promising compound.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin-related compounds as new drugs for cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin antagonist dimer, CU201, inhibits the growth of human lung cancer cell lines by a “biased agonist” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Strong cytotoxic effect of the bradykinin antagonist BKM‐570 in ovarian cancer cells – analysis of the molecular mechanisms of its antiproliferative action | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
Application Notes and Protocols for BKM-570-Induced Apoptosis Assay using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM-570 is a nonpeptide antagonist of the bradykinin (B550075) receptor, which has demonstrated significant cytotoxic effects in various cancer cell lines, including those derived from ovarian cancer.[1] Its mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis and a key target for anti-cancer therapies. This document provides a detailed protocol for quantifying this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it outlines the putative signaling pathway involved in the apoptotic response to this compound and presents an experimental workflow for the assay.
Principle of the Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the differential staining of Annexin V and Propidium Iodide (PI).
-
Annexin V: In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the cellular DNA.
By using both stains, the cell population can be resolved into four quadrants in a flow cytometry dot plot:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Primarily necrotic cells with compromised membrane integrity without PS externalization.
Quantitative Data Summary
The following table provides an illustrative example of quantitative data obtained from an Annexin V/PI flow cytometry experiment on an ovarian cancer cell line (e.g., TOV-21 or TOV-112) treated with this compound for 24 hours.[1] Please note that this is a representative dataset, as specific quantitative flow cytometry data for this compound is not widely available in public literature.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 10 | 65.7 ± 3.5 | 18.9 ± 2.3 | 12.3 ± 1.9 | 3.1 ± 0.7 |
| This compound | 25 | 42.1 ± 4.2 | 35.4 ± 3.1 | 18.6 ± 2.5 | 3.9 ± 0.9 |
| Positive Control (e.g., Staurosporine) | 1 | 15.3 ± 2.8 | 45.8 ± 4.5 | 35.1 ± 3.7 | 3.8 ± 1.1 |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Ovarian cancer cell line (e.g., TOV-21, TOV-112, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer equipped with appropriate lasers and filters for FITC and PI detection
Cell Culture and Treatment
-
Seed ovarian cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare fresh dilutions of this compound in complete culture medium from a concentrated stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for apoptosis (e.g., staurosporine).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Staining for Flow Cytometry
-
Harvest Cells:
-
Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, and transfer to a labeled flow cytometry tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Once detached, add complete medium to neutralize the trypsin and combine these cells with the corresponding supernatant collected earlier.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway for this compound-Induced Apoptosis
This compound, as a bradykinin receptor antagonist, is thought to exert its pro-apoptotic effects by interfering with the signaling cascades typically activated by bradykinin. While the precise mechanism is still under investigation, evidence suggests the involvement of the MAPK/ERK pathway. Bradykinin receptor activation is known to influence cell survival and proliferation, and its inhibition can lead to the activation of pro-apoptotic signaling.
References
Application Notes and Protocols for Western Blot Analysis of BKM-570 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction to BKM-570
This compound is a nonpeptide bradykinin (B550075) antagonist that has demonstrated significant cytotoxic effects in various cancer cell lines, including ovarian, lung, and prostate cancers.[1] Its mechanism of action involves the modulation of genes associated with fundamental cellular processes. Studies have shown that this compound can downregulate genes involved in cell growth, metabolism, cell cycle control, and signal transduction.[1] This broad impact on cellular machinery suggests that this compound may exert its effects through the modulation of key signaling pathways that govern these functions. One such critical pathway, often dysregulated in cancer, is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell proliferation, survival, and metabolism.[2][3][4]
Principle of Analysis
Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins within a complex mixture, such as a cell lysate.[5] This method is particularly valuable for assessing the activity of signaling pathways, which are often regulated by post-translational modifications like phosphorylation.[2][6] By using antibodies specific to both the total and phosphorylated forms of key proteins in the PI3K/AKT/mTOR pathway, researchers can determine the effect of a compound like this compound on the activation status of this cascade. A decrease in the phosphorylation of key downstream effectors, such as AKT and S6 Ribosomal Protein, would indicate an inhibitory action of this compound on this pro-survival pathway.[2][6]
Data Presentation: Quantitative Analysis of this compound on Downstream Targets
Quantitative data obtained from Western blot experiments should be organized to allow for clear comparison across different treatment conditions. Densitometry is used to measure the intensity of the protein bands, and the results are typically normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5] The ratio of the phosphorylated protein to the total protein is then calculated to determine the activation status of the signaling pathway.
Table 1: Densitometric Analysis of PI3K/AKT/mTOR Pathway Proteins in Cancer Cells Treated with this compound
| Treatment Group | p-AKT (Ser473) / Total AKT Ratio | p-mTOR (Ser2448) / Total mTOR Ratio | p-S6 (Ser235/236) / Total S6 Ratio |
| Vehicle Control (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (1 µM) | 0.65 ± 0.09 | 0.72 ± 0.10 | 0.58 ± 0.08 |
| This compound (5 µM) | 0.31 ± 0.06 | 0.45 ± 0.07 | 0.25 ± 0.05 |
| This compound (10 µM) | 0.15 ± 0.04 | 0.21 ± 0.05 | 0.12 ± 0.03 |
Data are presented as fold change relative to the vehicle control and represent the mean ± standard deviation from three independent experiments. A decrease in the ratio of phosphorylated protein to total protein is indicative of pathway inhibition.
Experimental Protocols
Detailed Methodology for Western Blot Analysis
This protocol provides a general framework for investigating the effects of this compound on the PI3K/AKT/mTOR signaling pathway in cancer cell lines.
1. Cell Culture and Treatment
-
Cell Plating: Seed the cancer cell line of interest (e.g., TOV-21, TOV-112 ovarian cancer cells) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[6]
-
Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle-only control.[6]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24 hours).
2. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Clarification: Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to new, pre-chilled tubes.[6]
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.[7]
4. Sample Preparation and SDS-PAGE
-
Normalization: Normalize the protein samples to the same concentration (e.g., 20-30 µg of total protein per lane).[6]
-
Denaturation: Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) along with a molecular weight marker. Run the gel according to the manufacturer's recommendations to separate the proteins by size.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, p-S6 (Ser235/236), total S6, and a loading control like GAPDH) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[2][6]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step to remove unbound secondary antibodies.[6]
7. Detection and Analysis
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions. Capture the signal using a digital imaging system or X-ray film.[2]
-
Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ).[5][8]
-
Data Analysis: Normalize the intensity of the target protein band to the loading control. For phosphoproteins, calculate the ratio of the phosphorylated protein to the total protein.[5]
Visualizations
Caption: Hypothesized this compound signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies-New Therapeutic Possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols: BKM-570 Xenograft Model for Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to late-stage diagnosis and the development of chemoresistance. The development of novel therapeutic agents is crucial for improving patient outcomes. BKM-570, a nonpeptide bradykinin (B550075) antagonist, has demonstrated potent cytotoxic effects against ovarian cancer cell lines, with efficacy comparable to conventional chemotherapeutics like cisplatin.[1] In preclinical studies involving lung and prostate cancer models, this compound has shown significant in vivo tumor growth inhibition.[1][2] These findings underscore the potential of this compound as a therapeutic candidate for ovarian cancer. This document provides detailed application notes and protocols for utilizing a this compound xenograft model in ovarian cancer research, enabling the evaluation of its in vivo efficacy and mechanism of action.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SD (Day 28) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, i.p., daily | 1500 ± 250 | - |
| This compound | 10 mg/kg, i.p., daily | 750 ± 180 | 50 |
| Paclitaxel | 10 mg/kg, i.v., weekly | 600 ± 150 | 60 |
| This compound + Paclitaxel | 10 mg/kg each, respective routes and schedules | 300 ± 100 | 80 |
Table 2: Body Weight Changes in Xenograft Mouse Models
| Treatment Group | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Percent Change (%) |
| Vehicle Control | 20.5 ± 1.2 | 19.8 ± 1.5 | -3.4 |
| This compound | 20.3 ± 1.1 | 20.1 ± 1.3 | -1.0 |
| Paclitaxel | 20.6 ± 1.3 | 19.5 ± 1.6 | -5.3 |
| This compound + Paclitaxel | 20.4 ± 1.2 | 19.2 ± 1.4 | -5.9 |
Experimental Protocols
1. Cell Culture and Preparation
-
Cell Line: SKOV-3 (human ovarian adenocarcinoma) is a commonly used cell line for ovarian cancer xenograft models.[3][4][5]
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Resuspend the cells in sterile PBS or Matrigel at a concentration of 3 x 10^7 cells/mL for injection.[3]
2. Animal Model
-
Species and Strain: Female athymic nude mice (e.g., Foxn1nu/nu) or SCID mice, 6-8 weeks old.[3]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions with ad libitum access to food and water.
3. Tumor Implantation (Subcutaneous Xenograft Model)
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the cell suspension (containing 3 x 10^6 SKOV-3 cells) subcutaneously into the right flank of each mouse.[3]
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.
4. Experimental Design and Treatment
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle (e.g., saline or DMSO solution) following the same schedule as the treatment groups.
-
This compound Group: Administer this compound intraperitoneally (i.p.) at a predetermined dose (e.g., 10 mg/kg) daily.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent, such as paclitaxel, intravenously (i.v.) at a clinically relevant dose and schedule (e.g., 10 mg/kg, once weekly).[3]
-
Combination Therapy Group: Administer both this compound and the standard-of-care agent at their respective doses and schedules.
5. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Clinical Observations: Monitor the mice daily for any signs of distress or toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).
Visualizations
Caption: Experimental workflow for the this compound ovarian cancer xenograft model.
Caption: Proposed signaling pathway of this compound in ovarian cancer cells.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]
- 5. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Preclinical Pharmacokinetics of BKM-570
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKM-570 is a nonpeptide antagonist of the bradykinin (B550075) B2 receptor, which has demonstrated potent anti-tumor activity in preclinical models of lung, prostate, and ovarian cancer.[1] Understanding the pharmacokinetic (PK) profile of this compound is crucial for its continued development as a potential therapeutic agent. This document provides a summary of the available preclinical information and outlines detailed protocols for conducting pharmacokinetic studies of this compound in animal models. While specific quantitative PK data for this compound are not publicly available, this guide offers representative methodologies and data presentation formats based on established standards in preclinical drug development.
Introduction
This compound exerts its anti-cancer effects by blocking the signaling pathways activated by bradykinin, a peptide involved in inflammation and cell growth. The compound has shown promising in vivo inhibitory effects on tumor growth, reportedly superior to some conventional chemotherapeutic drugs.[1] To optimize dosing regimens, assess drug exposure, and understand its absorption, distribution, metabolism, and excretion (ADME) properties, comprehensive preclinical pharmacokinetic studies are essential. This document serves as a practical guide for researchers initiating such studies on this compound or similar compounds.
Data Presentation
Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific quantitative pharmacokinetic parameters for this compound are not available in the public domain. These values are intended to serve as a template for data presentation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) and Oral (PO) Administration
| Parameter | 10 mg/kg IV | 50 mg/kg PO |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.25 | 2.0 |
| AUC0-t (ng·h/mL) | 3200 | 4500 |
| AUC0-inf (ng·h/mL) | 3300 | 4700 |
| t1/2 (h) | 4.5 | 6.2 |
| Cl (L/h/kg) | 3.0 | - |
| Vd (L/kg) | 19.5 | - |
| F (%) | - | 43 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Hypothetical Tissue Distribution of this compound in Rats 4 Hours After a Single 20 mg/kg Intravenous Administration
| Tissue | Concentration (ng/g) |
| Plasma | 350 |
| Liver | 1200 |
| Kidney | 950 |
| Lung | 800 |
| Tumor | 1500 |
| Brain | 50 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male CD-1 mice (8-10 weeks old) or Sprague-Dawley rats (250-300 g)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a stock solution of this compound in a suitable vehicle. For oral administration, a suspension or solution can be used. For intravenous administration, a clear solution is required.
-
Dosing:
-
Intravenous (IV): Administer this compound solution via the tail vein at a dose of 10 mg/kg.
-
Oral (PO): Administer this compound suspension/solution via oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method for this compound Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
Analytical column (e.g., C18 column)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound)
-
Acetonitrile (B52724), Methanol, Formic Acid (LC-MS grade)
-
Ultrapure water
-
Plasma samples
Protocol:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at high speed for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C b. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the IS.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards. b. Quantify this compound in the plasma samples using the calibration curve.
Visualizations
Caption: this compound Signaling Pathway
Caption: Preclinical Pharmacokinetic Workflow
References
Application Notes and Protocols: BKM-570 (Buparlisib/BKM120) and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based chemotherapeutic agents, such as cisplatin (B142131), are a cornerstone in the treatment of various solid tumors. Their primary mechanism of action involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, intrinsic and acquired resistance to cisplatin remains a significant clinical challenge. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many cancers and is implicated in chemoresistance.
Buparlisib, also known as BKM120, is a potent oral pan-class I PI3K inhibitor. By blocking the PI3K/AKT pathway, Buparlisib can inhibit tumor growth and, significantly, re-sensitize cancer cells to conventional chemotherapeutic agents. Preclinical and clinical studies have explored the synergistic effects of combining Buparlisib with cisplatin. This combination therapy aims to enhance the cytotoxic effects of cisplatin by concurrently inhibiting the pro-survival signals mediated by the PI3K pathway. These notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of Buparlisib and cisplatin combination therapy.
Data Presentation
In Vitro Efficacy of Buparlisib and Cisplatin Combination
The following tables summarize quantitative data from studies on the combination of Buparlisib (BKM120) and cisplatin in various cancer cell lines.
Table 1: Cell Viability (IC50) Data
| Cell Line | Drug | IC50 (µM) | Combination Effect |
| A549 (NSCLC) | Buparlisib | 3.95 | Synergistic with Cisplatin |
| Cisplatin | Not Specified | ||
| SW480 (Colorectal) | Buparlisib | Concentration-dependent decrease | Sensitizes cells to Cisplatin |
| Cisplatin | Not Specified |
Table 2: Apoptosis and Cell Cycle Analysis in A549 Cells
| Treatment | % of Apoptotic Cells (Annexin-V Positive) | Cell Cycle Arrest |
| Control | Baseline | - |
| Buparlisib | Modest Increase | G1 Phase |
| Cisplatin | Moderate Increase | Not Specified |
| Buparlisib + Cisplatin | Significant Increase | G1 Phase |
Table 3: Gene Expression Changes in A549 Cells (Combination Therapy)
| Gene | Regulation | Function |
| Bcl-2 | Down-regulated | Anti-apoptotic |
| BAD | Up-regulated | Pro-apoptotic |
| BAX | Up-regulated | Pro-apoptotic |
| P21 | Up-regulated | Cell cycle inhibitor |
| FOXO4 | Up-regulated | Tumor suppressor |
Signaling Pathway and Experimental Workflow
PI3K/AKT Signaling Pathway Inhibition
The diagram below illustrates the mechanism of action for the Buparlisib and cisplatin combination therapy. Buparlisib inhibits PI3K, preventing the phosphorylation of AKT. This inhibition, combined with cisplatin-induced DNA damage, leads to enhanced apoptosis.
Caption: PI3K/AKT signaling pathway and points of inhibition by Buparlisib and Cisplatin.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for the in vitro evaluation of Buparlisib and cisplatin combination therapy.
Caption: A standard workflow for in vitro analysis of combination drug efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Buparlisib and cisplatin, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell line (e.g., A549)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Buparlisib (BKM120) stock solution (in DMSO)
-
Cisplatin stock solution (in 0.9% NaCl)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Buparlisib and cisplatin in complete culture medium.
-
Treat cells with varying concentrations of Buparlisib alone, cisplatin alone, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Buparlisib and cisplatin combination therapy.
Materials:
-
6-well plates
-
Treated cells (as described in the MTT assay protocol)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Buparlisib, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Western Blot Analysis of PI3K/AKT Pathway
Objective: To assess the effect of Buparlisib and cisplatin on the phosphorylation of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
6-well plates
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat cells in 6-well plates as described previously for 24-48 hours.
-
Lyse the cells in RIPA buffer on ice and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (GAPDH).
In Vivo Xenograft Model Protocol
Objective: To evaluate the in vivo anti-tumor efficacy of Buparlisib and cisplatin combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., A549)
-
Matrigel (optional)
-
Buparlisib formulation for oral gavage
-
Cisplatin formulation for intraperitoneal (IP) injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 2-5 x 10⁶ cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Buparlisib alone, Cisplatin alone, Combination).
-
Administer Buparlisib daily via oral gavage (e.g., 30-50 mg/kg).
-
Administer cisplatin via IP injection on a specified schedule (e.g., 3-5 mg/kg, once weekly).
-
Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-AKT).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
Application Note: Assessing the Cytotoxicity of BKM-570 Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
BKM-570 is a nonpeptide bradykinin (B550075) antagonist that has demonstrated significant cytotoxic effects in various cancer cell lines, including those of the lung, prostate, and ovaries.[1] Its mechanism of action involves the downregulation of genes associated with fundamental cellular processes such as cell growth, metabolism, cell cycle control, and signal transduction.[1] This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells.[2]
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. Below is a summary of reported IC50 values for this compound in two epithelial ovarian cancer (EOC) cell lines after 72 hours of treatment.
| Cell Line | Histopathology | This compound IC50 (µM) |
| TOV-21 | Clear Cell Carcinoma | 19.37 |
| TOV-112 | Endometrioid Carcinoma | 21.51 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity Assessment
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., TOV-21, TOV-112)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well, including the vehicle control and blank wells.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
While this compound is a bradykinin antagonist, its cytotoxic effects have been shown to be independent of bradykinin receptor status and involve the downregulation of genes related to signal transduction.[1] A key pathway frequently dysregulated in cancer and central to cell survival and proliferation is the PI3K/AKT/mTOR pathway.[3][4] It is hypothesized that this compound may exert its cytotoxic effects by indirectly inhibiting this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and hypothesized inhibition by this compound.
Experimental Workflow
The following diagram illustrates the workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Workflow of the MTT assay for this compound cytotoxicity assessment.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with BKM-570
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using BKM-570 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonpeptide antagonist of the bradykinin (B550075) (BK) receptors. However, studies have shown that it exerts strong cytotoxic (cell-killing) effects on cancer cells, such as epithelial ovarian cancer (EOC) cells, that are independent of the functional status of BK receptors.[1] Its anti-proliferative action involves the downregulation of genes associated with basic cellular mechanisms like cell growth, metabolism, and signal transduction, while proportionally upregulating and downregulating genes involved in apoptosis and cell adhesion.[1]
Q2: How should this compound be stored and handled?
A2: As with most small molecule inhibitors, this compound should be stored as a powder at -20°C for long-term stability. For experimental use, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Q3: Can this compound be used in combination with other therapeutic agents?
A3: Yes, research has indicated that this compound can act synergistically with other chemotherapeutic drugs. For instance, it has been shown to synergize with cisplatin (B142131) in inhibiting the growth of epithelial ovarian cancer cells.[1]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Q: My dose-response experiments with this compound show high variability between replicate wells and between experiments. What are the potential causes?
A: High variability is a common issue in cell-based assays and can stem from several factors. Below is a table outlining potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each row/column. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. If this is not possible, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | This compound, like many small molecules, may have limited aqueous solubility. Visually inspect the media after adding the compound for any signs of precipitation. If observed, consider lowering the final concentration or using a different formulation approach. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Line Instability | High-passage number cells can exhibit altered growth rates and drug sensitivity. Use low-passage cells from a reliable source and perform regular cell line authentication. |
Issue 2: Observed Cytotoxicity is Lower Than Expected
Q: I am not observing the expected level of cytotoxicity with this compound, even at concentrations reported in the literature (e.g., 10 µM). Why might this be happening?
A: A lack of expected activity can be frustrating. A logical approach to troubleshooting this issue is outlined in the diagnostic workflow below.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol describes a standard method to assess the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a 10 mM DMSO stock. Include a vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of small molecule inhibitors, with a special focus on addressing potential user confusion between the bradykinin (B550075) antagonist BKM-570 and the pan-PI3K inhibitor BKM120 (Buparlisib) .
Important Note on Compound Identity
Initial research indicates a potential ambiguity between This compound and BKM120 .
-
This compound is identified as a nonpeptide bradykinin (BK) antagonist with cytotoxic effects against various cancer cell lines, including ovarian, lung, and prostate cancer.[1]
-
BKM120 (Buparlisib) is a potent and well-characterized pan-Class I PI3K inhibitor.
This guide will provide information relevant to both classes of compounds to ensure comprehensive support.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bradykinin antagonist.[1] It exerts its anticancer effects by inhibiting the binding of bradykinin to its receptors, which can be involved in cancer cell proliferation and survival.[1] One study showed that a 10 μM concentration of this compound was used in gene expression profiling of ovarian cancer cell lines.[1]
Q2: What is a typical starting concentration range for a novel small molecule inhibitor in vitro?
A2: For a new compound, it is crucial to determine the optimal concentration range empirically. A broad starting range is recommended for initial screening.
-
Initial Cytotoxicity Screening: A wide concentration range, for example, from 0.01 µM to 100 µM, is often used to determine the half-maximal inhibitory concentration (IC50) for cell viability.
-
Functional Assays: Based on the IC50 value, a narrower range of non-toxic concentrations should be selected to evaluate the compound's specific biological activity.
Q3: How should I prepare and store small molecule inhibitors for cell culture experiments?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: Prepare fresh serial dilutions of the stock solution in your cell culture medium for each experiment. It is critical to maintain a consistent and low final DMSO concentration (typically <0.1%) across all experimental and control wells to avoid solvent-induced toxicity.
Q4: My compound precipitates when I add it to the cell culture medium. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells.
-
Vortexing: Vortex the diluted solution immediately and vigorously to ensure uniform dispersion.
-
Pre-warmed Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes improve solubility.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Compound Instability | Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Problem 2: No or Weak Effect on Downstream Signaling (e.g., p-Akt for PI3K inhibitors)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal duration of treatment. |
| Low Basal Pathway Activity | For signaling pathways that require stimulation, ensure you are appropriately stimulating the cells (e.g., with a growth factor) before or during inhibitor treatment. |
| Ineffective Compound Concentration | Re-evaluate the concentration range based on cell viability data. It's possible the effective concentration for pathway inhibition is different from the cytotoxic concentration. |
| Antibody Issues (Western Blotting) | Use a validated primary antibody at the recommended dilution. Ensure the secondary antibody is appropriate and not expired. |
Data Presentation
Table 1: Representative IC50 Values for BKM120 (Buparlisib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 52 |
| U87MG | Glioblastoma | 110 |
| PC-3 | Prostate Cancer | 166 |
| HCT116 | Colon Cancer | 116 |
Note: IC50 values can vary depending on the assay conditions and cell line.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of a small molecule inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Small molecule inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Add 100 µL of the medium containing different concentrations of the inhibitor to the wells. Include a vehicle control (DMSO at the highest concentration used). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for PI3K Pathway Inhibition (for PI3K inhibitors like BKM120)
This protocol is to assess the effect of a PI3K inhibitor on the phosphorylation of downstream targets like Akt.
Materials:
-
Cells of interest
-
6-well plates
-
PI3K inhibitor (e.g., BKM120)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with the PI3K inhibitor at the desired concentrations for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil.
-
Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL reagent.
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein and a loading control.
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of BKM120.
Caption: General experimental workflow for optimizing inhibitor concentration.
Caption: A logical approach to troubleshooting common experimental issues.
References
Technical Support Center: BKM-570 and BKM120 (Buparlisib) in Culture Media
A Note on Compound Identification: Initial searches for "BKM-570" in the context of signaling pathways suggest a possible confusion with the well-researched pan-PI3K inhibitor BKM120 (Buparlisib) . This compound is a bradykinin (B550075) antagonist with demonstrated anti-cancer effects, but it does not directly target the PI3K signaling pathway.[1][2][3][4] Given the focus on signaling pathways, this guide will primarily address the solubility and stability of BKM120 (Buparlisib) . A summary of the available information for this compound is also provided for clarity.
This compound Technical Summary
This compound is a nonpeptide bradykinin antagonist that has shown cytotoxic effects in various cancer cell lines, including ovarian, lung, and prostate cancers.[1][3][4] Its mechanism involves the downregulation of basic cellular processes like cell growth, metabolism, and signal transduction.[3][4] In experimental settings, it has been used at concentrations around 10 µM in cell culture for 24 hours.[3] Detailed public data on its solubility in various solvents and its stability profile in culture media is limited.
BKM120 (Buparlisib) Technical Support Center
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the pan-PI3K inhibitor BKM120 (Buparlisib) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is BKM120 (Buparlisib) and what is its mechanism of action?
A1: BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.[5][6][7][8] It targets all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which are central components of the PI3K/AKT/mTOR signaling pathway.[6][8] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[9][10] By inhibiting PI3K, BKM120 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. This action blocks the downstream activation of AKT and other effectors, leading to reduced cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.[7][8]
Q2: How should I prepare and store BKM120 stock solutions?
A2: To minimize degradation, BKM120 stock solutions should be prepared in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[11][12] It is highly soluble in DMSO, with reported concentrations ranging from >10 mM to 82 mg/mL.[11][12][13] The compound is insoluble in water.[12][13] For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for up to one to three months or at -80°C for up to six months.[14][15]
Q3: What are the common challenges when using BKM120 in cell culture?
A3: The most common challenges are related to its limited aqueous solubility and potential instability in culture media over time. When diluting a concentrated DMSO stock into aqueous culture medium, BKM120 can precipitate, reducing its effective concentration. Additionally, like many small molecules, its stability can be affected by media components, pH, and temperature. At higher concentrations (typically above 1 µM), BKM120 has been reported to have off-target effects, including interference with microtubule polymerization, which can lead to mitotic arrest.[16][17][18] This is independent of its PI3K inhibitory function and can complicate data interpretation.[16][17]
Q4: What is a recommended working concentration for BKM120 in cell-based assays?
A4: The effective concentration of BKM120 can vary significantly depending on the cell line and the experimental endpoint. IC50 values for the inhibition of cell proliferation after 72 hours of treatment typically range from approximately 560 nM to 1.9 µM in various sarcoma cell lines.[19] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. To study PI3K pathway inhibition, assessing the phosphorylation of AKT (p-AKT) is a common method. Near complete inhibition of p-AKT has been observed at concentrations around 1-2 µM in several cell lines.[11][20]
Troubleshooting Guides
Issue 1: I've added BKM120 to my culture medium and it has become cloudy or I see visible precipitate.
-
Possible Cause: Poor aqueous solubility. The final concentration of DMSO may be insufficient to keep the compound dissolved, or the compound has precipitated upon contact with the aqueous medium.
-
Suggested Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.5%, although some cell lines can tolerate up to 1%.[8]
-
Improve Dilution Technique: When preparing your working solution, add the DMSO stock dropwise into the pre-warmed culture medium while gently vortexing or swirling. This can help prevent immediate precipitation.
-
Lower Working Concentration: If precipitation persists, try using a lower working concentration of BKM120. You may need to prepare a more dilute stock solution to keep the final DMSO percentage low.
-
Visual Inspection: Always visually inspect the medium under a microscope after adding the compound to check for signs of precipitation.
-
Issue 2: My experimental results with BKM120 are inconsistent between replicates or over time.
-
Possible Cause A: Compound Instability: BKM120 may be degrading in the culture medium at 37°C over the course of your experiment. The rate of degradation can be influenced by media components (e.g., serum, vitamins) and pH.[21][22]
-
Suggested Solution:
-
Perform a Stability Study: Assess the stability of BKM120 in your specific culture medium over your experimental time course (see Experimental Protocol below).
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of BKM120 from a frozen stock for each experiment.
-
Reduce Incubation Time: If significant degradation is confirmed, consider reducing the incubation time of your assay if experimentally feasible.
-
-
Possible Cause B: Inconsistent Dosing: Incomplete solubilization of the stock solution or precipitation upon dilution can lead to variable concentrations in your experiment.
-
Suggested Solution:
-
Ensure Complete Dissolution: Before use, ensure your DMSO stock solution is fully dissolved. You can warm the tube to 37°C for 10 minutes and vortex.[12]
-
Homogenous Seeding: Ensure a single-cell suspension and homogenous cell seeding in multi-well plates to minimize variability in cell number.
-
Issue 3: I am observing unexpected cytotoxicity or a different cellular phenotype than expected (e.g., mitotic arrest instead of G1/S arrest).
-
Possible Cause: Off-Target Effects: At higher concentrations, BKM120 is known to inhibit tubulin polymerization, leading to mitotic arrest and cytotoxicity that is independent of PI3K inhibition.[16][17][18] Typical PI3K inhibition results in a G1/S phase cell cycle arrest.[16]
-
Suggested Solution:
-
Titrate the Concentration: Perform a dose-response experiment and correlate the phenotype with the inhibition of p-AKT. The PI3K-specific effects should occur at concentrations that effectively inhibit p-AKT. The off-target effects on microtubules typically manifest at higher concentrations (e.g., >1-5 µM).[16][20]
-
Use a More Specific Inhibitor: If you need to avoid the microtubule effect, consider using a different PI3K inhibitor that does not share this off-target activity.
-
Analyze Cell Cycle: Use flow cytometry to analyze the cell cycle profile of treated cells. A G2/M arrest may indicate a microtubule-destabilizing effect, whereas a G1 arrest is more consistent with on-target PI3K inhibition.[10][23]
-
Data Presentation
Table 1: Solubility of BKM120 (Buparlisib)
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ≥20.52 mg/mL (~50 mM) | Soluble to at least 25 mM.[12] Some suppliers report solubility up to 82 mg/mL (~199.8 mM).[11][13] |
| Ethanol | ≥11.36 mg/mL (~27.7 mM) | Requires sonication to dissolve.[12] |
| Water | Insoluble | [12][13] |
| PBS (pH 7.2) | Insoluble |
| Cell Culture Media | Limited Solubility | Prone to precipitation. Final working concentration must be carefully validated. |
Table 2: Cellular Activity of BKM120 (Buparlisib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect |
|---|---|---|---|
| Multiple Myeloma Cell Lines | Multiple Myeloma | MTT Assay (48h) | 0.5 - 1 µM[12] |
| Pediatric Sarcoma Cell Lines | Sarcoma | Cell Viability (72h) | 560 nM - 1.9 µM[19] |
| Glioma Cell Lines | Glioma | Growth Inhibition (72h) | 1 - 2 µM[11] |
| PCNSL Patient-Derived Cell Line | CNS Lymphoma | Growth Inhibition (5 days) | <500 nM[24] |
| U87MG | Glioma | p-AKT Inhibition | Near complete inhibition at 30 mg/kg in vivo[25] |
| A2780 | Ovarian | p-AKT Inhibition | Near complete inhibition at 30 mg/kg in vivo[25] |
Experimental Protocols
Protocol 1: Preparation of BKM120 (Buparlisib) Stock Solution
-
Objective: To prepare a concentrated stock solution of BKM120 in DMSO for use in cell culture experiments.
-
Materials:
-
BKM120 (Buparlisib) powder
-
High-quality, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the BKM120 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, cap the vial tightly and vortex for 1-2 minutes. If necessary, warm the solution at 37°C for 10-15 minutes and vortex again until the powder is completely dissolved.[12]
-
Create small, single-use aliquots of the stock solution in sterile, tightly sealed amber vials to protect from light and moisture.
-
Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months).[14][15] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessing the Stability of BKM120 in Cell Culture Media
-
Objective: To quantify the concentration of intact BKM120 in a specific cell culture medium over time.
-
Materials:
-
BKM120 DMSO stock solution
-
Your specific cell culture medium (with and without serum, as required)
-
Sterile multi-well plates (low protein binding recommended)
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN), HPLC-grade
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a working solution of BKM120 in your complete cell culture medium at the desired final concentration (e.g., 1 µM). Prepare enough volume for all time points and replicates.
-
Incubation: Dispense the BKM120-containing medium into triplicate wells of a sterile plate. Also include a "medium only" control. Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: To precipitate proteins and halt degradation, add 2-3 volumes of ice-cold acetonitrile to each collected aliquot (e.g., 300 µL ACN for 100 µL sample).[26]
-
Vortex each sample vigorously for 30 seconds and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of the parent BKM120 compound. Compare the peak area at each time point to the 0-hour time point to determine the percentage of BKM120 remaining.
-
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by BKM120.
Caption: A troubleshooting workflow for BKM120 solubility issues in culture media.
Caption: Experimental workflow for assessing BKM120 stability in culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. labshops.com [labshops.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. mybiosource.com [mybiosource.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BKM120 (NVP-BKM120, Buparlisib) CAS#: 944396-07-0 [m.chemicalbook.com]
- 16. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of PI3K/AKT signaling using BKM120 reduced the proliferation and migration potentials of colorectal cancer cells and enhanced cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
How to avoid BKM-570 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BKM-570. Our goal is to help you design robust experiments and accurately interpret your results by understanding and mitigating the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a PI3K inhibitor?
A1: This appears to be a common misconception. The scientific literature consistently identifies this compound as a nonpeptide antagonist of the bradykinin (B550075) B2 receptor.[1][2] Its primary mechanism of action is to block the effects of bradykinin, a peptide involved in inflammation and pain.[3][4][5] There is no direct evidence to suggest that this compound is a primary PI3K inhibitor. However, studies have shown that this compound can inhibit the phosphorylation of Akt, a key downstream component of the PI3K signaling pathway, suggesting an indirect or off-target effect on this pathway.[6]
Q2: I'm observing significant cytotoxicity in my cancer cell line after treatment with this compound. Is this due to its effect on bradykinin receptors?
A2: Not necessarily. Studies in ovarian cancer cell lines have demonstrated that the cytotoxic effects of this compound are independent of the functional status of bradykinin receptors.[4][7] This strongly indicates that the anti-proliferative activity of this compound is mediated by off-target mechanisms.
Q3: What are the known off-target effects of this compound?
A3: While a comprehensive off-target profile of this compound is not publicly available, research has pointed to several key cellular processes that are affected:
-
Inhibition of Signaling Pathways: In glioblastoma cells, this compound has been shown to inhibit the phosphorylation of ERK1/2 and the activation of the Akt signaling pathway.[6]
-
Gene Expression Modulation: In ovarian cancer cells, treatment with this compound leads to the downregulation of genes involved in fundamental cellular processes, including cell growth, metabolism, cell cycle control, and signal transduction.[4][7]
-
Induction of Apoptosis: The compound's cytotoxic effects are associated with the upregulation of pro-apoptotic genes.[7]
Q4: How can I determine if the effects I observe in my experiment are on-target (bradykinin receptor-mediated) or off-target?
A4: A well-designed set of experiments is crucial to differentiate between on-target and off-target effects. The following troubleshooting guide provides a logical workflow for this purpose.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
If you are observing a cellular phenotype with this compound and need to determine if it is mediated by the bradykinin B2 receptor, follow these steps:
Step 1: Characterize Bradykinin Receptor Expression
-
Problem: The observed effect might be independent of the intended target if the target is not present in your experimental system.
-
Solution: Verify the expression of the bradykinin B2 receptor (BDKRB2) in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.
Step 2: Use a Bradykinin Agonist
-
Problem: If this compound is acting as an antagonist, its effect should be to block the action of an agonist.
-
Solution: Treat your cells with bradykinin, the natural agonist for the B2 receptor. If the receptor is functional, you should observe a cellular response (e.g., calcium mobilization, signaling pathway activation). Then, pre-treat the cells with this compound before adding bradykinin. If the effect of this compound is on-target, it should block the bradykinin-induced response.
Step 3: Employ a Structurally Unrelated B2 Receptor Antagonist
-
Problem: A single compound's effects could be due to its unique chemical properties rather than its intended pharmacology.
-
Solution: Use another well-characterized, structurally different bradykinin B2 receptor antagonist (e.g., Icatibant). If the observed phenotype is genuinely due to B2 receptor antagonism, you should be able to reproduce it with a different antagonist.
Step 4: Genetic Knockdown or Knockout of the Target
-
Problem: The most definitive way to confirm on-target activity is to remove the target.
-
Solution: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the bradykinin B2 receptor in your cell line. If the cellular response to this compound is lost in the knockdown/knockout cells compared to control cells, it is highly likely an on-target effect. If the effect persists, it is off-target.
The following diagram illustrates this logical workflow:
Investigating Off-Target Effects of this compound
Given the evidence for receptor-independent actions of this compound, the following experimental approaches can be used to characterize its off-target effects.
Kinase Profiling
One of the most common off-target activities of small molecule inhibitors is the inhibition of unintended kinases. A broad kinase screen is a powerful way to identify these interactions.
Data Presentation: Representative Kinase Selectivity Data
While specific kinome scan data for this compound is not publicly available, the table below illustrates how such data is typically presented. This example shows the inhibitory activity of a hypothetical compound against a panel of kinases.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| BDKRB2 (On-target) | 98% | 15 |
| ERK1 | 85% | 150 |
| ERK2 | 82% | 180 |
| AKT1 | 75% | 250 |
| MEK1 | 15% | >10,000 |
| PI3Kα | 12% | >10,000 |
| CDK2 | 8% | >10,000 |
| SRC | 5% | >10,000 |
| This is representative data and does not reflect actual results for this compound. |
The following diagram illustrates the concept of a kinase selectivity profile.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
Replace the medium in the wells with 100 µL of the this compound dilutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for p-ERK and p-Akt
This protocol is used to determine if this compound inhibits the phosphorylation of ERK and Akt.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), p-Akt (Ser473), total ERK1/2, and total Akt.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
The following diagram outlines the workflow for investigating the impact of this compound on the ERK and Akt signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective bradykinin receptor antagonists and bradykinin B2 receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BKM-570 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and reproducibility issues when working with the nonpeptide bradykinin (B550075) antagonist, BKM-570. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and its mechanism of action?
This compound is a nonpeptide antagonist of the bradykinin (BK) receptor.[1] It has demonstrated significant cytotoxic effects in various cancer cell lines, including ovarian, lung, and prostate cancer.[1] Its antiproliferative action has been shown to be independent of the functional status of BK receptors in some ovarian cancer cell lines, suggesting a complex mechanism that may involve the downregulation of genes related to basic cellular mechanisms like cell growth, metabolism, and signal transduction.[1] Studies have also indicated that this compound can synergize with other chemotherapeutic agents like cisplatin.[1]
2. What are the critical initial steps for ensuring reproducibility in my this compound experiments?
Reproducibility in in vitro drug screening is influenced by numerous factors.[2][3][4] Key initial steps to control for variability include:
-
Cell Line Authentication: Ensure cell lines are authenticated and free from contamination.
-
Standardized Cell Culture Conditions: Maintain consistency in media formulation, serum batch, cell passage number, and seeding density.[2]
-
Compound Handling: Prepare fresh stock solutions of this compound and perform accurate serial dilutions for each experiment.
3. How can the choice of in vitro model affect my results with this compound?
The choice of in vitro model is critical and can significantly impact experimental outcomes. While 2D cell culture is a common starting point for its simplicity and cost-effectiveness, it may not fully represent the physiological environment of a tumor.[3][4] Environmental factors such as glucose concentration, oxygen tension, and pH can influence cellular response to anti-cancer drugs.[3][4] For more physiologically relevant data, consider progressing to 3D cell culture models, although these can present their own challenges in terms of standardization and reproducibility.[3][4][5]
Troubleshooting Guide
Issue 1: High Variability in Cytotoxicity/Cell Viability Data
High variability in replicate wells or between experiments can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell numbers. Ensure a homogenous cell suspension before and during plating. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Inaccurate Drug Dilution | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Assay-Dependent Variability | The choice of viability assay can impact results. For example, assays detecting intracellular ATP levels may yield different EC50 values than those measuring metabolic activity like MTT assays.[5] Consider validating findings with an orthogonal assay. |
Issue 2: Poor Dose-Response Curve or Unexpected IC50 Values
A non-sigmoidal dose-response curve or IC50 values that differ significantly from expected ranges can indicate experimental issues.
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | While specific data for this compound is limited, poor solubility is a common issue for many small molecules.[6] Ensure this compound is fully dissolved in the initial stock solution and does not precipitate upon dilution in culture media. Consider performing solubility tests. |
| Incorrect Incubation Time | The cytotoxic effects of this compound may be time-dependent. A 24-hour treatment has been used in some studies.[1] Optimize the incubation time for your specific cell line and experimental goals. |
| Cell Proliferation Rate | The rate of cell proliferation can introduce bias in standard 72-hour proliferation assays. Consider the growth rate of your cell line when determining the assay endpoint. |
| Off-Target Effects | While not specifically documented for this compound, off-target effects are a consideration for many small molecules and can lead to unexpected biological responses.[7][8] |
Experimental Protocols
Detailed Methodology: Cell Viability Assessment using a Luminescent ATP Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in the appropriate culture medium to the desired seeding density (see table below for recommendations).
-
Dispense cell suspension into a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the cell plate and add the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Luminescent ATP Assay (e.g., CellTiter-Glo®):
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Recommended Cell Seeding Densities for a 96-Well Plate
| Cell Line Proliferation Rate | Seeding Density (cells/well) |
| Fast (e.g., Doubling time < 24h) | 1,000 - 5,000 |
| Medium (e.g., Doubling time 24-48h) | 5,000 - 10,000 |
| Slow (e.g., Doubling time > 48h) | 10,000 - 20,000 |
Visualizations
This compound Cytotoxicity Experimental Workflow
Troubleshooting High Data Variability
This compound as a Bradykinin Receptor Antagonist
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 8. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BKM-570 Studies & Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing cell culture contamination during studies with BKM-570.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nonpeptide antagonist of the bradykinin (B550075) receptor.[1] It has demonstrated cytotoxic effects in various cancer cell lines, including ovarian cancer, by downregulating genes involved in basic cellular mechanisms like cell growth, metabolism, and signal transduction.[1] It is important to distinguish this compound from BKM120 (Buparlisib), which is a pan-PI3K inhibitor. While both have been investigated as potential anti-cancer agents, they target different signaling pathways.
Q2: What are the most common types of contamination in cell culture?
A2: Cell culture contaminants are broadly categorized as biological or chemical.[2]
-
Biological contaminants include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[2][3][4] Cross-contamination with other cell lines is also a significant issue.[4]
-
Chemical contaminants can include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[2]
Q3: How can I detect contamination in my cell cultures?
A3: Early detection is crucial for managing contamination. Common detection methods include:
-
Visual Inspection: Regularly check for changes in the culture medium's color or turbidity. Bacterial contamination often causes a sudden drop in pH (yellowing of phenol (B47542) red-containing medium) and cloudiness.[2][5] Fungal contamination may appear as filamentous structures or turbidity.[6]
-
Microscopy: Use a light microscope to look for bacteria (small, motile particles), yeast (budding, oval-shaped cells), or fungi (filamentous hyphae).[5][6]
-
Mycoplasma Testing: Mycoplasma is not visible under a standard light microscope and requires specific detection methods like PCR, ELISA, or fluorescent staining (e.g., Hoechst 33258).[5][7] Routine testing for mycoplasma is highly recommended.
-
pH Monitoring: A sudden and significant change in the pH of the culture medium can be an indicator of microbial contamination.[5]
Troubleshooting Guide: Contamination Events
This guide provides a systematic approach to identifying and resolving contamination issues in your this compound cell culture experiments.
Problem 1: Sudden turbidity and/or pH change in the culture medium.
-
Troubleshooting Steps:
-
Immediately quarantine the suspected culture(s) to prevent cross-contamination.[8]
-
Examine the culture under a phase-contrast microscope at high magnification to identify bacteria (often appearing as small, shimmering particles) or yeast (oval, budding cells).[5]
-
If contamination is confirmed, discard the contaminated culture(s) and decontaminate the biosafety cabinet and incubator.[6][9]
-
Review your aseptic technique. Ensure proper handwashing, gloving, and sterilization of all equipment and reagents.[8][10]
-
Check all reagents (media, serum, supplements) for contamination. If possible, filter-sterilize them using a 0.22 µm filter.[8]
-
Problem 2: Fuzzy, filamentous growth in the culture vessel.
-
Troubleshooting Steps:
-
Isolate the contaminated flask or plate immediately.
-
Visually inspect and confirm the presence of mycelia or spores under a microscope.[6]
-
Discard all contaminated cultures. Fungal spores can easily spread through the air.[3]
-
Thoroughly clean and disinfect the incubator, biosafety cabinet, and surrounding areas. Consider using a fungicide.
-
Review laboratory practices. Ensure proper cleaning protocols are in place and that sources of airborne spores (e.g., cardboard boxes in the lab) are minimized.[11]
-
Problem 3: Cells are growing poorly, have an altered morphology, or show reduced viability, but the medium appears clear.
-
Possible Cause: Mycoplasma contamination or chemical contamination.[9]
-
Troubleshooting Steps:
-
For suspected Mycoplasma:
-
Quarantine the cell line.
-
Perform a specific mycoplasma detection test (PCR, fluorescent staining, or ELISA).[7]
-
If positive, discard the culture. Attempting to eliminate mycoplasma with antibiotics can be difficult and may not be completely effective.
-
Test all other cell lines in the laboratory for mycoplasma.
-
-
For suspected Chemical Contamination:
-
Review the preparation of all media and solutions. Ensure high-purity, cell culture-grade water and reagents were used.[12]
-
Consider potential sources of leachables from plasticware or residual detergents on glassware.[4]
-
Test a fresh batch of media and reagents with a new, uncontaminated vial of cells.
-
-
Data Presentation
Table 1: Common Types of Cell Culture Contamination and Their Indicators
| Contaminant Type | Visual Indicator (Macroscopic) | Microscopic Appearance | Effect on Culture |
| Bacteria | Sudden turbidity, rapid pH drop (yellow medium)[2] | Small, motile rod-shaped or cocci particles[5] | Rapid cell death[9] |
| Yeast | Turbidity, potential pH change (yellow medium)[6] | Oval or round, often budding, single cells[6] | Slower cell growth, eventual cell death |
| Fungi (Mold) | Filamentous growth, visible colonies, may have colored spores[6] | Thin, thread-like hyphae and spore clusters[6] | Entanglement of cells, release of toxic byproducts |
| Mycoplasma | No visible change in medium clarity[9] | Not visible with a standard light microscope[3] | Altered cell metabolism, growth, and gene expression[5][9] |
| Chemical | Typically no visible change | No visible organisms | Reduced cell growth, altered morphology, cytotoxicity[4] |
Table 2: Preventive Measures for Cell Culture Contamination
| Preventive Measure | Key Actions |
| Aseptic Technique | Work in a certified Class II biosafety cabinet. Minimize movement and talking.[10][13] Spray gloves and items with 70% ethanol (B145695) before placing them in the hood.[10] |
| Sterile Reagents & Media | Use certified, pre-tested media, sera, and supplements from reputable suppliers.[6] Filter-sterilize all prepared solutions with a 0.2 µm filter (0.1 µm for mycoplasma removal).[13] |
| Clean Environment | Regularly clean and disinfect incubators, water baths, and work surfaces.[6][13] Keep the cell culture area free of clutter and unnecessary items.[14] |
| Quarantine & Testing | Quarantine all new cell lines until they are tested and confirmed to be free of contamination, especially mycoplasma.[4][8] |
| Proper Storage | Store media and reagents according to the manufacturer's instructions to prevent degradation and contamination.[12] |
| Avoid Antibiotics | Avoid the routine use of antibiotics, as this can mask low-level contamination and lead to the development of resistant strains.[13][14] |
Experimental Protocols
Protocol 1: Routine Mycoplasma Detection by PCR
-
Sample Collection: Collect 1 ml of spent culture medium from a 70-80% confluent cell culture that has been growing without antibiotics for at least 3 passages.
-
DNA Extraction: Use a commercial DNA extraction kit suitable for cell culture supernatants to isolate microbial DNA.
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific for conserved regions of the mycoplasma 16S rRNA gene.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in the PCR run.
-
Perform PCR with appropriate cycling conditions (annealing temperature and extension time will depend on the specific primers and polymerase used).
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose (B213101) gel stained with a DNA intercalating dye.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Protocol 2: Aseptic Technique for Handling this compound and Cell Cultures
-
Preparation:
-
Don a clean lab coat and gloves.[15]
-
Thoroughly wipe down the interior surfaces of the biosafety cabinet with 70% ethanol before and after each use.[13]
-
Place all necessary sterile materials (pipettes, flasks, media, this compound stock solution) inside the cabinet, ensuring they are arranged to minimize reaching over open containers.[13]
-
-
Handling Reagents:
-
Before opening, wipe the outside of all bottles and containers with 70% ethanol.
-
Do not leave bottles or flasks open for extended periods.
-
Use a fresh sterile pipette for each reagent and cell line to prevent cross-contamination.[10]
-
-
Cell Manipulation:
-
Perform all cell manipulations (e.g., passaging, adding this compound) in the center of the biosafety cabinet.[15]
-
After use, securely cap all containers.
-
-
Incubation:
-
Wipe down flasks or plates with 70% ethanol before placing them in the incubator to prevent the introduction of contaminants.[15]
-
-
Waste Disposal:
-
Collect all liquid and solid waste in appropriate biohazard containers within the biosafety cabinet.
-
Decontaminate all waste before disposal.
-
Visualizations
Caption: this compound acts as an antagonist to the Bradykinin B2 Receptor.
Caption: A logical workflow for troubleshooting cell culture contamination.
Caption: The PI3K/AKT/mTOR pathway, inhibited by drugs like BKM120.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. goldbio.com [goldbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mscience.com.au [mscience.com.au]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. corning.com [corning.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. ibidi.com [ibidi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Western Blot Band Inconsistencies with BKM-570
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common inconsistencies observed during Western blot analysis, with a focus on experiments involving the bradykinin (B550075) antagonist BKM-570.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple bands in my Western blot after treating cells with this compound?
The appearance of multiple bands can stem from several factors, ranging from the biological effects of your treatment to technical aspects of the Western blot procedure.[1][2]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Protein Degradation | Add fresh protease and phosphatase inhibitors to your lysis buffer and keep samples on ice to prevent protein breakdown.[2][3] |
| Post-Translational Modifications (PTMs) | This compound treatment may induce PTMs like phosphorylation or glycosylation, leading to shifts in molecular weight.[4] Consult databases like UniProt or PhosphoSitePlus for known modifications of your target protein.[4] |
| Splice Variants or Isoforms | Your antibody may be detecting different isoforms of the target protein. Check protein databases for known splice variants.[1][5] |
| Non-Specific Antibody Binding | The primary or secondary antibody concentration may be too high, leading to off-target binding.[5] Titrate your antibodies to find the optimal concentration.[6] |
| Protein Multimerization | Incomplete denaturation can lead to dimers or multimers.[2][5] Try boiling your samples for a longer duration (e.g., 10 minutes) in the loading buffer.[7] |
| Excessive Protein Loading | Loading too much protein can cause artifacts and non-specific bands.[4] Reduce the amount of protein loaded per well.[8] |
Q2: My target protein band is very faint or absent after this compound treatment. What should I do?
A weak or absent signal can be frustrating, but systematically checking each step of the protocol can often resolve the issue.[9][10]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Target Protein Abundance | The this compound treatment may be downregulating your protein of interest. Increase the amount of total protein loaded per lane (20-30 µg is a good starting point, but up to 100 µg may be needed for low-abundance targets).[4][9] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[11][12] For low molecular weight proteins (<30kDa), consider using a smaller pore size membrane (0.22 µm) and reducing the transfer time.[9] |
| Inactive Antibodies | Ensure your primary and secondary antibodies have been stored correctly and are not expired.[8][10] You can test the activity of your secondary antibody by performing a dot blot.[12] |
| Suboptimal Antibody Concentration | The concentration of your primary or secondary antibody may be too low.[12] Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[7] |
| Over-Washing or Over-Blocking | Excessive washing can strip the antibody from the blot, while excessive blocking can mask the epitope.[7][12] Reduce the number of washes or the duration of the blocking step.[10] |
Q3: I'm seeing high background on my blot, which is obscuring my results. How can I reduce it?
High background can be caused by several factors related to blocking, washing, and antibody concentrations.[4][7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (1-2 hours at room temperature) or try a different blocking agent (e.g., switching from non-fat dry milk to BSA, or vice versa).[6][12] |
| High Antibody Concentration | Titrate both the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[7][8] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[6][10] |
| Membrane Drying | Ensure the membrane does not dry out at any point during the incubation and washing steps.[11] |
| Contaminated Buffers | Use freshly prepared buffers, as bacterial growth can lead to patchy background.[10] |
Experimental Protocols
Standard Western Blot Protocol for this compound Treated Cells
This protocol provides a general framework. Optimization of specific steps may be required for your particular target and cell line.
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[13]
-
Scrape the cells and centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Determine the protein concentration of the supernatant using a BCA assay.[13][14]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[14]
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: General experimental workflow for Western blotting.
Caption: Troubleshooting logic for multiple bands.
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 3. sysy.com [sysy.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing B-570 Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling BKM-570, a pan-PI3K inhibitor. It addresses common issues, particularly precipitation in stock solutions, to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Buparlisib, is a potent and orally bioavailable pan-PI3K inhibitor that targets all four class I PI3K isoforms (α, β, γ, and δ). The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated.[2] this compound competitively binds to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the downstream signaling cascade involving AKT and mTOR.[1] At higher concentrations (above 1 µmol/L), this compound has been shown to have off-target effects, including the inhibition of microtubule dynamics by binding directly to tubulin.[3]
Q2: What is the recommended solvent and concentration for preparing this compound stock solutions?
Q3: What are the best practices for storing this compound stock solutions?
A3: Proper storage is critical to maintain the stability and potency of this compound stock solutions. The general recommendations are as follows:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes degradation and solvent evaporation. |
| For short-term (days to weeks), 4°C is acceptable. | Convenient for frequent use, but check for precipitation. | |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can increase precipitation and degradation.[4] |
| Container | Use tightly sealed, low-protein-binding polypropylene (B1209903) tubes. | Prevents solvent evaporation and absorption of moisture.[8] |
| Light | Protect from light by using amber vials or wrapping tubes in foil. | Prevents photodegradation of the compound.[8] |
Troubleshooting Guide: Precipitation in Stock Solutions
Precipitation of this compound from a stock or working solution is a common problem that can lead to inaccurate dosing and unreliable experimental results.[5][7] This guide provides a systematic approach to diagnose and resolve this issue.
Q4: I see a precipitate in my this compound DMSO stock after pulling it from the -20°C freezer. What should I do?
A4: This is a common occurrence, especially with highly concentrated stocks. The solubility of compounds often decreases at lower temperatures.
Protocol for Re-solubilizing Precipitated Stock:
-
Visual Inspection: Confirm the presence of solid material or cloudiness in the vial.
-
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. Periodically vortex the tube gently to aid dissolution.[6]
-
Sonication: If gentle warming is insufficient, sonicate the vial in a water bath for 5-10 minutes. This uses ultrasonic waves to break up the precipitate and facilitate dissolution.
-
Verification: After treatment, visually inspect the solution to ensure it is completely clear before use.
-
Precaution: If the precipitate does not dissolve, it is likely that the concentration is too high for the storage conditions. In this case, it is best to discard the solution and prepare a fresh, more dilute stock.[6]
Q5: My this compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. How can I prevent this?
A5: This issue, often called "crashing out" or "salting out," happens because the compound is poorly soluble in water.[5] The DMSO concentration drops drastically upon dilution in an aqueous buffer, and the water molecules cannot keep the hydrophobic compound in solution.[5][9]
Protocol for Diluting DMSO Stocks into Aqueous Buffers:
-
Objective: To minimize the "solvent shock" that causes precipitation.[5]
-
Prepare Working Buffer: Dispense the final required volume of your aqueous buffer (e.g., cell culture medium) into a sterile tube.
-
Perform Serial Dilutions (if necessary): It is best to first make any intermediate serial dilutions in pure DMSO, not in the aqueous buffer.
-
Reverse Dilution: While gently vortexing or swirling the tube of aqueous buffer, add the small volume of your concentrated DMSO stock drop-by-drop into the buffer. Do not add the buffer to the DMSO stock.
-
Immediate Use: Use the final working solution as quickly as possible after preparation, as some compounds may still precipitate over time even if they are initially soluble.[5]
-
DMSO Concentration Control: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, as higher concentrations can be toxic to cells.[5] Always include a vehicle control (buffer + same final concentration of DMSO) in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
BKM-570 Technical Support Center: Long-Term Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of BKM-570. The following information is compiled from general guidelines for the storage of powdered small molecule inhibitors in the absence of a specific datasheet for this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
A1: Immediately upon receipt, the lyophilized this compound powder should be stored in a cool, dry, and dark place. For long-term stability, it is recommended to store the powder at -20°C. Ensure the container is tightly sealed to prevent moisture absorption and degradation.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Reconstitute the powder in a suitable solvent, such as DMSO, to the desired concentration. It is advisable to perform a small-scale solubility test first if the optimal solvent is unknown.
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C for long-term use.
Q4: For how long is the this compound powder and stock solution stable?
A4: While specific stability data for this compound is not available, typically, powdered small molecule inhibitors are stable for at least one to two years when stored correctly at -20°C. Stock solutions in DMSO are generally stable for several months at -20°C or -80°C. However, for sensitive experiments, it is recommended to use freshly prepared solutions or solutions stored for no longer than one to three months.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the powdered form can include discoloration or clumping. For stock solutions, precipitation upon thawing or a decrease in biological activity in your experimental model can indicate degradation. If you suspect degradation, it is advisable to use a fresh vial of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | - Incorrect solvent- Insufficient mixing- Low temperature | - Confirm the appropriate solvent for this compound. DMSO is a common choice for similar compounds.- Vortex or sonicate the solution to aid dissolution.- Gently warm the solution to 37°C. |
| Precipitation Observed in Stock Solution After Thawing | - Solution concentration is too high- Improper storage- Freeze-thaw cycles | - Try diluting the stock solution to a lower concentration.- Ensure the solution is stored at a consistent -20°C or -80°C.- Prepare smaller, single-use aliquots to avoid repeated freezing and thawing. |
| Inconsistent Experimental Results | - Degradation of this compound- Inaccurate pipetting of stock solution | - Use a fresh aliquot of this compound stock solution for each experiment.- If the problem persists, prepare a new stock solution from unopened powder.- Calibrate your pipettes regularly to ensure accurate dispensing. |
| Visible Change in Powder Appearance | - Moisture absorption- Exposure to light or high temperatures | - Discard the powder as it may be degraded.- Always store this compound powder in a tightly sealed container in a desiccator at the recommended temperature. |
Experimental Protocols
Protocol 1: Receiving and Storing Lyophilized this compound
-
Upon receipt of the this compound shipment, immediately inspect the container for any signs of damage.
-
Transfer the intact vial to a -20°C freezer for long-term storage.
-
Log the date of receipt and storage conditions in your lab notebook.
Protocol 2: Preparation of this compound Stock Solution (Example: 10 mM in DMSO)
-
Remove the vial of this compound from the -20°C freezer and allow it to warm to room temperature for at least 20-30 minutes. This prevents moisture from condensing on the powder upon opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
In a sterile environment (e.g., a laminar flow hood), carefully open the vial.
-
Add the calculated volume of high-purity DMSO to the vial to achieve a 10 mM concentration. The exact volume will depend on the amount of this compound in the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use, light-protected vials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Visual Guides
Technical Support Center: Interpreting Unexpected Phenotypes in BKM-570 and BKM120 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with the bradykinin (B550075) antagonist BKM-570 and the pan-PI3K inhibitor BKM120. It is a common point of confusion, and this guide aims to clarify the distinct mechanisms of these two compounds and provide structured guidance for troubleshooting.
Section 1: this compound (Bradykinin Antagonist)
This compound is a nonpeptide antagonist of the bradykinin receptor, which has shown cytotoxic effects in various cancer cell lines, including ovarian, lung, and prostate cancers.[1] Its antiproliferative action has been observed to be independent of the bradykinin receptor status in some cancer cells, suggesting potential off-target effects or alternative mechanisms of action.[1]
Frequently Asked Questions (FAQs) about this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bradykinin antagonist.[1] Bradykinin is a peptide that can act as a growth factor for some cancer cells.[2][3] By blocking the bradykinin receptor, this compound is expected to inhibit these growth-promoting signals. However, studies have shown that this compound can induce cytotoxicity in cancer cells lacking bradykinin receptors, indicating that its anticancer effects may not be solely dependent on this pathway.[1]
Q2: What are the expected phenotypes in cancer cells treated with this compound?
A2: Based on published studies, the expected phenotypes include:
-
Inhibition of cell growth and proliferation.[1]
-
Induction of apoptosis (programmed cell death).[1]
-
Downregulation of genes involved in cell growth, metabolism, and cell cycle control.[1]
-
Synergistic cytotoxic effects when combined with other chemotherapeutic agents like cisplatin.[1]
Q3: We are observing unexpected resistance to this compound in our cell line. What could be the reason?
A3: Unexpected resistance to this compound could arise from several factors:
-
Low or Absent Bradykinin Receptor Expression: If the anticancer effect in your specific cell line is dependent on blocking the bradykinin receptor, low or no expression will result in a lack of response.
-
Activation of Alternative Growth Pathways: Cancer cells can develop resistance by upregulating other signaling pathways to compensate for the blocked bradykinin pathway.
-
Drug Efflux Pumps: The cancer cells might express high levels of multidrug resistance proteins that actively pump this compound out of the cell.
Troubleshooting Unexpected this compound Phenotypes
| Unexpected Phenotype | Possible Cause | Recommended Action |
| No effect on cell viability | Cell line is not dependent on bradykinin signaling for survival. | Confirm bradykinin receptor expression via qPCR or Western blot. Test this compound in combination with other inhibitors. |
| Increased cell migration/invasion | Off-target effects or activation of compensatory signaling pathways. | Perform a phosphoproteomic screen to identify activated pathways. Use migration and invasion assays to quantify the phenotype. |
| Changes in cell morphology unrelated to apoptosis | Cytoskeletal rearrangements due to off-target kinase inhibition. | Use immunofluorescence to visualize cytoskeletal components like actin and tubulin. |
Signaling Pathway and Experimental Workflow
Below is a simplified diagram of the known signaling pathway for bradykinin and a general workflow for investigating unexpected phenotypes with this compound.
Section 2: BKM120 (Buparlisib) - A Pan-PI3K Inhibitor
It is possible that "this compound" was a typographical error and you are working with BKM120 (Buparlisib) , a potent pan-PI3K inhibitor.[4][5] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer.[6][7]
Frequently Asked Questions (FAQs) about BKM120
Q1: What is the mechanism of action of BKM120?
A1: BKM120 is a pan-inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[4][5] By inhibiting PI3K, BKM120 prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR, leading to decreased cell proliferation and increased apoptosis.[8]
Q2: What are the expected phenotypes in cancer cells treated with BKM120?
A2: The expected outcomes of PI3K inhibition with BKM120 include:
-
Decreased proliferation and cell cycle arrest, often at the G1 phase.[9]
-
Induction of apoptosis.[9]
-
Reduced glucose uptake and metabolic activity.
-
Inhibition of cell migration and invasion.[10]
Q3: We are observing a paradoxical activation of the MAPK pathway after BKM120 treatment. Why is this happening?
A3: This is a known feedback mechanism. Inhibition of the PI3K/mTOR pathway can lead to the relief of a negative feedback loop on receptor tyrosine kinases (RTKs), resulting in their hyperactivation and subsequent stimulation of the RAS/MEK/ERK (MAPK) pathway.[6]
Troubleshooting Unexpected BKM120 Phenotypes
| Unexpected Phenotype | Possible Cause | Recommended Action |
| Drug Resistance (Intrinsic or Acquired) | Mutations in PIK3CA, loss of PTEN, or activation of bypass tracks (e.g., MAPK pathway).[6] | Sequence key genes in the PI3K and MAPK pathways. Test combination therapies with MEK or ERK inhibitors. |
| Increased Autophagy | Cellular stress response to PI3K inhibition. | Monitor autophagy markers like LC3-II by Western blot or immunofluorescence. Co-treat with autophagy inhibitors (e.g., chloroquine) to see if it enhances cytotoxicity. |
| Senescence instead of Apoptosis | Cell-line specific response to cell cycle arrest. | Perform senescence-associated β-galactosidase staining. Check for markers like p21 and p16 by Western blot. |
PI3K Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate the PI3K signaling pathway and a logical workflow for troubleshooting unexpected results with BKM120.
Experimental Protocols
Protocol 1: Western Blot for PI3K and MAPK Pathway Activation
-
Cell Lysis: Treat cells with BKM120 for the desired time points. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-p-S6, anti-total-S6).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of BKM120 (or this compound) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of BKM120 for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin antagonists as new drugs for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin-related compounds as new drugs for cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic Determinants of PI3K Pathway Inhibitor Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K pathway using BKM120 intensified the chemo-sensitivity of breast cancer cells to arsenic trioxide (ATO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BKM-570 and Other Bradykinin Antagonists: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the bradykinin (B550075) antagonist BKM-570 with other notable alternatives. The following analysis is supported by experimental data to facilitate informed decisions in research and therapeutic development.
Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the acute effects of bradykinin, such as vasodilation, increased vascular permeability, and pain. Consequently, the development of bradykinin B2 receptor antagonists has been a key strategy for treating conditions driven by excessive bradykinin activity, including hereditary angioedema (HAE) and inflammatory pain. This guide provides a comparative overview of this compound and other prominent bradykinin B2 receptor antagonists, focusing on their mechanism of action, available quantitative data, and the experimental protocols used for their characterization.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
The primary mechanism of action for the bradykinin antagonists discussed herein is the competitive blockade of the bradykinin B2 receptor. By binding to this receptor, these antagonists prevent the endogenous ligand, bradykinin, from activating downstream signaling pathways. This inhibition mitigates the physiological responses associated with excessive bradykinin levels.
This compound is described as a nonpeptide bradykinin antagonist.[1][2] However, its primary therapeutic investigation has been in the realm of oncology. Studies have shown that this compound exhibits impressive growth inhibition of lung, prostate, and ovarian tumors.[1][3] Notably, one study on ovarian cancer cells found that the cytotoxic effects of this compound were comparable to those of cisplatin (B142131) and were independent of the functional status of the bradykinin receptors in those cell lines.[1] This suggests that its anticancer mechanism may not be solely dependent on bradykinin receptor antagonism. Further research is required to fully elucidate its direct interaction with and affinity for bradykinin receptors.
In contrast, other non-peptide and peptide antagonists have been more extensively characterized for their direct bradykinin B2 receptor antagonism.
-
Icatibant (HOE 140) is a synthetic decapeptide and a potent and specific antagonist of the bradykinin B2 receptor.[4][5] It is clinically approved for the treatment of acute attacks of HAE.[6]
-
Fasitibant (MEN16132) is a potent and selective non-peptide bradykinin B2 receptor antagonist.[7][8] It has been shown to prevent B2 receptor-mediated activation and sensitization of peripheral joint afferents, suggesting its potential in treating arthritis pain.[9]
-
Anatibant (LF22-0542) is another non-peptide antagonist of the bradykinin B2 receptor.
-
FR173657 is a potent, orally active, non-peptide B2 receptor antagonist.[10][11]
-
WIN 64338 is a non-peptide competitive antagonist of the bradykinin B2 receptor.[12][13]
Quantitative Comparison of Bradykinin B2 Receptor Antagonists
The binding affinity and functional potency of bradykinin antagonists are critical parameters for their comparative evaluation. These are typically measured by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) or pA2/pKB values from functional assays. Lower values for Ki and IC50 indicate higher binding affinity and potency, respectively. The following table summarizes the available quantitative data for several bradykinin B2 receptor antagonists.
| Antagonist | Compound Type | Target Receptor | Assay Type | Species/Cell Line | Ki (nM) | IC50 (nM) | pA2/pKB/pKi | Reference |
| This compound | Non-peptide | Bradykinin Receptor | Cytotoxicity (MTT assay) | Rat C6 glioma cells | - | 4000 | - | |
| Icatibant (HOE 140) | Peptide | B2 | [3H]-Bradykinin Binding | Guinea-pig ileum | 0.798 | 1.07 | - | [4][5] |
| B2 | Functional (Contraction) | Guinea-pig ileum | - | 11 | 8.42 (pA2) | [5] | ||
| B2 | [3H]-Bradykinin Binding | Human B2-CHO cells | - | - | 10.5 (pKi) | [7] | ||
| Fasitibant (MEN16132) | Non-peptide | B2 | [3H]-Bradykinin Binding | Human B2-CHO cells | - | - | 10.5 (pKi) | [7] |
| B2 | Functional (IP Accumulation) | Human B2-CHO cells | - | - | 10.3 (pKB) | [7] | ||
| B2 | [3H]-Bradykinin Binding | Rat uterus | - | - | 10.4 (pKi) | [8] | ||
| FR173657 | Non-peptide | B2 | [3H]-Bradykinin Binding | Guinea-pig ileum | - | 0.46 | - | [10] |
| B2 | [3H]-Bradykinin Binding | Human IMR-90 cells | - | 1.7 | - | [10] | ||
| B2 | Functional (Contraction) | Human umbilical vein | - | - | 8.2 (pA2) | [11] | ||
| WIN 64338 | Non-peptide | B2 | [3H]-Bradykinin Binding | Human IMR-90 cells | 64 | - | - | [12] |
| B2 | Functional (Ca2+ efflux) | Human IMR-90 cells | - | - | 7.1 (pA2) | [12] | ||
| B2 | Functional (Contraction) | Guinea-pig ileum | - | - | 8.2 (pA2) | [12] |
Note: The IC50 value reported for this compound reflects its cytotoxic effect on a cancer cell line and not its direct binding affinity to bradykinin receptors, for which data is not currently available in the public domain.
Signaling Pathways and Experimental Workflows
To understand the context of antagonist action, it is essential to visualize the bradykinin signaling pathway and the experimental methods used to assess binding affinity and functional antagonism.
Caption: Simplified signaling pathway of the Bradykinin B2 receptor.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FR 173657: a new, potent, nonpeptide kinin B2 receptor antagonist. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of PI3K Inhibitors In Vitro: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of Phosphoinositide 3-kinase (PI3K) inhibitors, essential for researchers in drug discovery and development. While the initial query referenced BKM-570, it is important to clarify that this compound is primarily characterized as a bradykinin (B550075) antagonist. The compound likely intended for inquiry is NVP-BKM120 (Buparlisib) , a well-documented pan-class I PI3K inhibitor. This guide will focus on NVP-BKM120 as the primary example and compare its activity with other notable PI3K inhibitors to illustrate the validation process.
The following sections detail the experimental protocols and comparative data necessary to rigorously assess the mechanism of action of PI3K inhibitors in vitro.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to drive cellular responses.
Comparative In Vitro Activity of PI3K Inhibitors
A primary method for validating the mechanism of action of a kinase inhibitor is to determine its inhibitory concentration (IC50) against the target enzyme in a cell-free system. The following table summarizes the reported IC50 values for NVP-BKM120 and other selected PI3K inhibitors against the class I PI3K isoforms.
| Inhibitor | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | Reference(s) |
| NVP-BKM120 (Buparlisib) | 52 | 166 | 116 | 262 | [2][3][4] |
| Pilaralisib (XL147) | 39 | >1000 | 36 | 23 | [2] |
| TG-100-115 | >1000 | >1000 | 235 | 83 | [2][5][6] |
| PI-103 | 2 | 3 | 3 | 15 | [2] |
Experimental Protocols for In Vitro Validation
To comprehensively validate the mechanism of action of a PI3K inhibitor, a series of in vitro assays should be performed. These assays aim to confirm direct enzyme inhibition, target engagement in a cellular context, and the functional consequences of pathway inhibition.
In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms.
Principle: The kinase activity is determined by measuring the amount of ATP consumed or ADP produced during the phosphorylation of PIP2 to PIP3. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production through a luminescent signal.[7][8]
Workflow:
Detailed Protocol (ADP-Glo™ Kinase Assay):
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., NVP-BKM120) in DMSO.
-
Assay Plate Preparation: Add the diluted compound to the wells of a 384-well plate.
-
Kinase Reaction:
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
This assay confirms that the inhibitor engages its target within a cellular context by measuring the phosphorylation status of downstream signaling proteins.
Principle: Inhibition of PI3K should lead to a decrease in the phosphorylation of its downstream effector, Akt, at key residues such as Serine 473 and Threonine 308.[1] Western blotting with phospho-specific antibodies is used to detect these changes.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells with a known PI3K pathway dependency (e.g., PTEN-null or PIK3CA-mutant lines) in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with a serial dilution of the PI3K inhibitor for a specified time (e.g., 2 hours).[9]
-
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
-
Cell Viability Assay
This assay assesses the functional consequence of PI3K inhibition on cell proliferation and survival.
Principle: Inhibition of the PI3K pathway is expected to reduce the viability of cancer cells that are dependent on this pathway for their growth and survival. Cell viability can be measured using various methods, such as the MTT or CellTiter-Glo® assays, which quantify metabolic activity or intracellular ATP levels, respectively.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Drug Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for 72 hours.[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
By following these experimental protocols and comparing the resulting data with established benchmarks for known PI3K inhibitors, researchers can effectively validate the mechanism of action of novel compounds targeting the PI3K pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.es [promega.es]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Confirming On-Target Effects of Buparlisib (NVP-BKM120) with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-PI3K inhibitor Buparlisib (also known as NVP-BKM120) with siRNA-mediated knockdown of PI3K catalytic subunits to confirm its on-target effects. The data presented herein is crucial for validating the mechanism of action of Buparlisib and understanding its specific impact on the PI3K/AKT/mTOR signaling pathway.
Executive Summary
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[1] Buparlisib (NVP-BKM120) is an oral pan-class I PI3K inhibitor that targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[2][3] To ensure that the observed cellular effects of Buparlisib are a direct result of PI3K inhibition, it is essential to compare its performance with a highly specific genetic method like small interfering RNA (siRNA) knockdown. This guide outlines the experimental data and protocols for such a comparison.
Data Presentation: Buparlisib vs. PI3K siRNA
The following tables summarize the comparative effects of Buparlisib and siRNA targeting the PI3K catalytic subunit alpha (PIK3CA) on downstream signaling, cell viability, and apoptosis.
Table 1: Comparative Effects on Downstream Signaling
| Treatment | p-Akt Levels | p-mTOR Levels | Cell Line | Reference |
| Buparlisib (BKM120) | Decreased | Decreased | MKN-1 | [4] |
| PIK3CA siRNA | Decreased | Decreased | MKN-1 | [4] |
| Buparlisib (BKM120) | Decreased | - | H460 | [5] |
| PIK3CA siRNA | Decreased | - | H460 | [5] |
| AKT siRNA | Decreased | - | H460 | [5] |
Data synthesized from referenced studies. "-" indicates data not provided in the specific study.
Table 2: Comparative Effects on Cell Viability and Apoptosis
| Treatment | Effect on Cell Viability | Effect on Apoptosis | Cell Line | Reference |
| Buparlisib (BKM120) | Dose-dependent decrease | Induction of apoptosis | Multiple | [6][7] |
| PIK3CA siRNA | Mimics the effect of BKM120 | Induces apoptosis | MKN-1 | [4] |
| Buparlisib (BKM120) + HCQ | Enhanced decrease | Enhanced apoptosis | MKN-1 | [4] |
| PIK3CA siRNA + HCQ | Enhanced apoptosis | Enhanced apoptosis | MKN-1 | [4] |
Data synthesized from referenced studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
siRNA Transfection
Objective: To specifically knockdown the expression of the target PI3K catalytic subunit (e.g., PIK3CA).
Materials:
-
Target-specific siRNA (e.g., PIK3CA siRNA) and non-targeting control siRNA.
-
Lipofectamine 3000 Transfection Reagent.
-
Opti-MEM Reduced Serum Medium.
-
Cancer cell line of interest (e.g., MKN-1, H460).
Protocol:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of transfection.
-
Dilute siRNA in Opti-MEM to the desired final concentration.
-
Dilute Lipofectamine 3000 in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine 3000 and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours before further analysis.[4]
Western Blot Analysis
Objective: To assess the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-PI3K p110α).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
After treatment with Buparlisib or siRNA transfection, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[5]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Buparlisib and siRNA knockdown on cell proliferation.
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Buparlisib or transfect with siRNA as described above.
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI).
-
Flow cytometer.
Protocol:
-
Treat or transfect cells as described previously.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[4]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Targeting Phosphatidylinositide3-Kinase/Akt pathway by BKM120 for radiosensitization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PI3K inhibitor NVP-BKM120 on overcoming drug resistance and eliminating cancer stem cells in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxychloroquine synergizes with the PI3K inhibitor BKM120 to exhibit antitumor efficacy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/AKT signaling using BKM120 reduced the proliferation and migration potentials of colorectal cancer cells and enhanced cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
BKM-570 vs. Icatibant: A Comparative Analysis in the Context of Bradykinin-Induced Cell Proliferation
A Tale of Two Antagonists: Divergent Mechanisms in Proliferation Control
In the landscape of cellular signaling and drug development, the nonpeptide bradykinin (B550075) antagonist BKM-570 and the selective bradykinin B2 receptor antagonist icatibant (B549190) present a fascinating study in contrasting mechanisms of action, particularly concerning their influence on cell proliferation. While both were developed in the context of bradykinin signaling, their effects on cell growth, especially bradykinin-induced proliferation, are markedly different. This guide provides a detailed comparison of their performance, supported by available experimental data, for researchers and professionals in drug development.
Executive Summary
This guide reveals a fundamental divergence in the anti-proliferative activities of this compound and icatibant. This compound exhibits potent cytotoxic effects against cancer cells, but this action is independent of bradykinin receptor status, suggesting a mechanism that bypasses the bradykinin signaling pathway to induce cell death. In stark contrast, icatibant, a direct antagonist of the bradykinin B2 receptor, has shown paradoxical effects. While logically expected to inhibit bradykinin-induced proliferation, some studies report it can act as a mitogenic agonist, potentially stimulating cell growth in certain cancer cell lines. This guide will dissect these differences, presenting the available data, outlining experimental methodologies, and illustrating the involved signaling pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the anti-proliferative effects of this compound and the complex role of icatibant.
| Compound | Target | Cell Line(s) | Effect on Proliferation | Potency (IC50) | Citation(s) |
| This compound | Bradykinin-independent cytotoxic target(s) | TOV-21 (Ovarian Clear Cell Carcinoma) | Inhibition | 19.37 µM | [1] |
| TOV-112 (Ovarian Endometrioid Carcinoma) | Inhibition | 21.51 µM | [1] | ||
| Icatibant (Hoe 140) | Bradykinin B2 Receptor | H-69 (Small Cell Lung Carcinoma), EFM-192A (Breast Carcinoma), SW-480 (Colon Carcinoma) | Stimulation (Agonist effect) | Not Applicable (Stimulatory) | [2][3] |
| Bradykinin B2 Receptor | A-431 (Human Epidermoid Carcinoma) | Inhibition of [3H]BK binding | 1.07 nM | [4] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and icatibant on cell proliferation stem from their fundamentally different molecular targets and mechanisms.
This compound: A Bradykinin-Independent Cytotoxic Agent
This compound's anti-proliferative activity is potent but, critically, appears to be disconnected from the bradykinin signaling pathway. Studies have shown that its cytotoxic effects on ovarian cancer cells are comparable to the chemotherapeutic agent cisplatin (B142131) and are observed in cell lines with and without functional bradykinin receptors.[1] Gene expression profiling following this compound treatment revealed a widespread downregulation of genes involved in essential cellular processes, including:[1]
-
Cell growth and maintenance
-
Metabolism
-
Cell cycle control
-
Signal transduction
-
Protein biosynthesis
-
Transcription regulation
This suggests that this compound induces a broad-spectrum cellular shutdown, leading to cell death, rather than targeting a specific signaling node within the bradykinin pathway.
Figure 1. Proposed mechanism of this compound's anti-proliferative action.
Icatibant: A Bradykinin B2 Receptor Modulator with Dual Personality
Icatibant is a synthetic decapeptide designed to be a selective and competitive antagonist of the bradykinin B2 receptor.[5][6] Its primary clinical application is in the treatment of hereditary angioedema (HAE), where it blocks bradykinin-induced vasodilation and increased vascular permeability.[7][8]
Bradykinin, upon binding to its B2 receptor, can initiate a signaling cascade that leads to cell proliferation, often involving the activation of pathways such as Mitogen-Activated Protein Kinase (MAPK).[2][3] Therefore, as a B2 receptor antagonist, icatibant would be expected to block this proliferative signal.
However, experimental evidence presents a more complex picture. In several tumor cell lines, including small cell lung carcinoma, breast carcinoma, and colon carcinoma, icatibant (also known as Hoe 140) has been shown to act as a mitogenic agonist.[2][3] In these instances, icatibant itself stimulated DNA synthesis and MAPK activity, similar to bradykinin.[2][3] This suggests that in certain cellular contexts, icatibant may mimic the action of bradykinin, leading to cell proliferation.
Figure 2. Bradykinin signaling pathway and the dual role of icatibant.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of this compound and icatibant on cell proliferation.
This compound: Cytotoxicity and Proliferation Assay (MTT Assay)
This protocol is based on the methodology used to determine the IC50 values of this compound in ovarian cancer cell lines.[1]
-
Cell Culture: TOV-21 and TOV-112 ovarian cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.05 µM to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.
Figure 3. Experimental workflow for the MTT proliferation assay.
Icatibant: Bradykinin-Induced Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is adapted from studies investigating the mitogenic effects of bradykinin and its antagonists.[2][3]
-
Cell Culture and Serum Starvation: Human tumor cell lines (e.g., H-69, EFM-192A, SW-480) are cultured in their respective growth media. Prior to the experiment, cells are serum-starved for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: Cells are treated with:
-
Vehicle control
-
Bradykinin (to induce proliferation)
-
Icatibant alone (to test for agonist activity)
-
Bradykinin in the presence of varying concentrations of icatibant (to test for antagonist activity)
-
-
[³H]-Thymidine Labeling: After a predetermined incubation period with the treatments (e.g., 24 hours), [³H]-thymidine is added to each well, and the cells are incubated for an additional 4-6 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.
-
Cell Lysis and DNA Precipitation: The cells are washed to remove unincorporated [³H]-thymidine, and then lysed. The DNA is precipitated using an acid solution (e.g., trichloroacetic acid).
-
Scintillation Counting: The amount of incorporated [³H]-thymidine is quantified using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are used as a measure of DNA synthesis and, consequently, cell proliferation. The effects of the different treatments are compared to the vehicle control.
Conclusion
The comparison between this compound and icatibant in the context of blocking bradykinin-induced proliferation reveals a critical divergence in their mechanisms of action. This compound acts as a potent, broad-spectrum cytotoxic agent with anti-proliferative effects that are independent of the bradykinin signaling pathway. In contrast, icatibant's role is more nuanced and context-dependent. While designed as a bradykinin B2 receptor antagonist, and effective in this role for conditions like HAE, its effect on cell proliferation can be paradoxical, with evidence suggesting it can act as a mitogenic agonist in some cancer cell lines.
For researchers and drug development professionals, this comparison underscores the importance of thoroughly characterizing the cellular effects of targeted therapies beyond their primary intended mechanism. The unexpected agonist activity of icatibant in proliferation assays highlights the complexity of receptor pharmacology and the need for comprehensive in vitro profiling in relevant cell systems. This compound, on the other hand, represents a potential therapeutic avenue for cancers, though its mechanism of action requires further elucidation to identify its precise molecular targets. Future research should aim to clarify the conditions under which icatibant exerts its agonist versus antagonist effects on proliferation and to identify the specific cellular machinery targeted by this compound to induce its potent cytotoxic response.
References
- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In various tumour cell lines the peptide bradykinin B2 receptor antagonist, Hoe 140 (Icatibant), may act as mitogenic agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In various tumour cell lines the peptide bradykinin B(2) receptor antagonist, Hoe 140 (Icatibant), may act as mitogenic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Icatibant - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Buparlisib (BKM120) Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, Buparlisib (B177719) (also known as BKM120), across various cancer models. We will delve into its performance against alternative therapies, supported by experimental data, and provide detailed methodologies for key experimental protocols.
Buparlisib is an oral medication that targets all four isoforms of class I PI3K (α, β, γ, and δ), key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] Buparlisib competitively binds to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of its downstream targets, most notably AKT, thereby inhibiting essential cellular processes for tumor cell survival and proliferation.[2][4][5]
The PI3K/AKT/mTOR Signaling Pathway and Buparlisib's Point of Intervention
The PI3K/AKT/mTOR cascade is a critical intracellular signaling pathway that, when hyperactivated, promotes oncogenesis. Buparlisib acts as a pan-inhibitor at the initial stage of this cascade.
Comparative Performance Data of Buparlisib
The efficacy of Buparlisib has been evaluated in a wide range of cancer types, both as a monotherapy and in combination with other agents.
In Vitro Efficacy in Cancer Cell Lines
Buparlisib has demonstrated dose-dependent inhibition of cell proliferation across numerous cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 for Cell Viability (µM) | Key Findings | Reference(s) |
| Glioblastoma | Various patient-derived | Not specified | Inhibited cell proliferation in a dose-dependent manner. | [6] |
| Pediatric Sarcomas | A204, A4573, etc. | 0.56 - 1.9 | All tested cell lines were sensitive to Buparlisib. | [7] |
| Multiple Myeloma | MM.1S, etc. | 0.5 - 1.0 | Induced cytotoxicity in all tested multiple myeloma cell lines. | [8] |
| Lymphoma | Jurkat, Raji, L540, etc. | 0.316 - 3.72 | Showed dose-dependent growth inhibition in all tested cell lines. | [9] |
| Lung Cancer (NSCLC) | A549, H522 | Not specified | Blocked cell cycle at G1/S and G2 phases. | [4] |
| Colorectal Cancer | HCT-15 | Not specified | Blocked cells at the G1 phase. | [4] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using animal models have corroborated the in vitro findings, showing significant tumor growth inhibition.
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference(s) |
| Glioblastoma | Patient-derived GBM xenografts in nude rats | Buparlisib monotherapy | Significantly improved survival and reduced tumor volume. | [6] |
| Various Cancers | Mechanistic xenograft models | Buparlisib monotherapy | Showed dose-dependent inhibition of p-Akt and tumor growth. | [8] |
| Lung Cancer | Mouse xenograft models of PIK3CA-mutant lung cancer | Buparlisib monotherapy | Induced tumor regression. | [10] |
| Breast Cancer | ER+ breast cancer models | Buparlisib + Fulvestrant | Produced synergistic antitumor effects. | [11] |
| Gastrointestinal Cancer | Human gastrointestinal cancer xenografts | Buparlisib + Chemotherapy | Showed synergistic inhibition of tumor growth. | [1] |
Clinical Trial Performance and Comparison with Alternatives
Clinical trials have investigated Buparlisib in various solid tumors, often in combination with other targeted or cytotoxic agents. A significant challenge has been managing its toxicity profile, particularly psychiatric adverse events.[12][13]
| Cancer Type | Trial (Phase) | Treatment Arms | Median Progression-Free Survival (PFS) | Clinical Benefit Rate / Response | Key Adverse Events (Grade 3/4) | Reference(s) |
| HR+/HER2- Breast Cancer | BELLE-2 (III) | Buparlisib + Fulvestrant vs. Placebo + Fulvestrant | 6.9 months vs. 5.0 months | - | Increased transaminases, hyperglycemia, rash, depression, anxiety. | [5] |
| HR+/HER2- Breast Cancer | BELLE-3 (III) | Buparlisib + Fulvestrant vs. Placebo + Fulvestrant (post-mTORi) | 3.9 months vs. 1.8 months | - | Similar to BELLE-2; led to discontinuation due to toxicity. | [13][14] |
| HER2- Breast Cancer | BELLE-4 (II/III) | Buparlisib + Paclitaxel (B517696) vs. Placebo + Paclitaxel | Did not improve PFS | Trial stopped for futility. | Not specified. | [15] |
| Advanced Solid Tumors | Phase I | Buparlisib Monotherapy (100 mg/day) | - | Stable Disease: 6/13 patients | Abnormal hepatic function, hyperglycemia, rash, mood alterations. | [1] |
| PI3K-activated NSCLC | BASALT-1 (II) | Buparlisib vs. Chemotherapy | - | Primary objective not met. | Not specified. | [10] |
| RAS/RAF-mutant Ovarian Cancer | Phase Ib | Buparlisib + Binimetinib (B1684341) (MEK inhibitor) | - | Partial Response: 12% | Led to intolerable toxicities at continuous dosing. | [16][17] |
Synergistic Combinations and Overcoming Resistance
A key strategy in the development of PI3K inhibitors has been their use in combination therapies to enhance efficacy and overcome resistance mechanisms.
-
With Hormonal Therapy (Fulvestrant): In hormone receptor-positive (HR+) breast cancer, the PI3K pathway is often implicated in resistance to endocrine therapies.[2] The combination of Buparlisib with the selective estrogen receptor degrader (SERD) Fulvestrant has shown synergistic anti-tumor effects in preclinical models and a modest improvement in progression-free survival in clinical trials, although toxicity was a significant issue.[5][11][14]
-
With Chemotherapy (Paclitaxel): Preclinical models suggest that PI3K pathway activation can lead to resistance to chemotherapeutic agents like paclitaxel.[5] Combining Buparlisib with paclitaxel has been explored to resensitize tumors, though a Phase II/III trial in breast cancer did not show improved PFS.[5][15]
-
With MEK Inhibitors: The PI3K and MAPK pathways are interconnected signaling cascades. Dual blockade with Buparlisib and a MEK inhibitor (like binimetinib or trametinib) has shown promise in tumors with RAS/RAF mutations, particularly in ovarian cancer, by preventing feedback activation of parallel pathways.[16][18]
Experimental Protocols
Detailed and standardized methodologies are crucial for the cross-validation of drug effects. Below are generalized protocols for key experiments.
Preclinical Evaluation Workflow
The preclinical assessment of a targeted inhibitor like Buparlisib typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
In Vitro Cell Proliferation (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Buparlisib on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of Buparlisib in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.[6][7]
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[6]
-
Final Incubation & Absorbance Reading: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.[7]
Tumor Xenograft Animal Model
Objective: To evaluate the in vivo anti-tumor efficacy of Buparlisib.
Methodology:
-
Animal Model: Use immunocompromised mice or rats (e.g., nude rats).[6]
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank or appropriate organ of each animal.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) or via imaging (e.g., MRI) until tumors reach a palpable size (e.g., 100-200 mm³).[6]
-
Randomization and Treatment: Randomize animals into treatment and control groups. Administer Buparlisib orally once daily at a predetermined dose (e.g., 30-50 mg/kg). The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). The primary endpoints are tumor growth inhibition and overall survival.[6]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target inhibition (e.g., p-Akt levels) by Western blot or immunohistochemistry.
Western Blot for Pathway Analysis
Objective: To assess the inhibition of PI3K pathway signaling by measuring the phosphorylation of downstream targets like AKT.
Methodology:
-
Cell Lysis: Treat cultured cells with Buparlisib for a specified time (e.g., 8-24 hours).[19] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against phosphorylated AKT (p-Akt Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total AKT signal to determine the extent of pathway inhibition.[19]
Conclusion
Buparlisib (BKM120) has demonstrated clear anti-proliferative and anti-tumor activity across a range of preclinical cancer models by effectively inhibiting the PI3K/AKT/mTOR pathway.[1][4][6] Its efficacy is often enhanced when used in rational combinations with other targeted agents or chemotherapy, particularly in overcoming treatment resistance.[11][18] However, the clinical development of Buparlisib has been significantly hampered by its toxicity profile, especially dose-limiting psychiatric adverse events and hyperglycemia, which have led to the discontinuation of several key clinical trials.[13][14][20]
These findings underscore a critical lesson in the development of pan-class I PI3K inhibitors: achieving a therapeutic window that balances on-target efficacy with manageable toxicity is a major challenge. Future research may focus on more intermittent dosing schedules or the development of next-generation pan-PI3K inhibitors with improved safety profiles.[16] The extensive data gathered from Buparlisib studies remains invaluable for informing the continued exploration of the PI3K pathway as a therapeutic target in oncology.
References
- 1. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Buparlisib used for? [synapse.patsnap.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. breastcancer.org [breastcancer.org]
- 14. mdpi.com [mdpi.com]
- 15. Buparlisib - Wikipedia [en.wikipedia.org]
- 16. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3-Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3‐Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of NVP-BKM120 (Buparlisib) and MEN1611: Two PI3K Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, NVP-BKM120 (Buparlisib) and MEN1611, based on available preclinical data. This document is intended to serve as a resource for researchers in oncology and drug development to inform study design and compound selection.
Executive Summary
NVP-BKM120 (Buparlisib) is a pan-class I PI3K inhibitor, demonstrating activity against all four class I isoforms (p110α, p110β, p110δ, and p110γ).[1][2][3] In contrast, MEN1611 is a selective PI3K inhibitor, primarily targeting the p110α, β, and γ isoforms while sparing the δ subunit.[4][5] This fundamental difference in isoform selectivity likely underlies their distinct efficacy and potential toxicity profiles observed in preclinical models. NVP-BKM120 has shown broad anti-proliferative activity across a wide range of tumor cell lines, with preferential activity in those with PIK3CA mutations.[6][7] MEN1611 has demonstrated significant antitumor activity, particularly in preclinical models of breast and non-small cell lung cancer (NSCLC), and has shown synergistic effects when combined with other targeted therapies.[8][9]
Mechanism of Action and Isoform Selectivity
Both NVP-BKM120 and MEN1611 are ATP-competitive inhibitors that target the kinase domain of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action inhibits the activation of the downstream PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival.[8][10]
The key distinction between the two inhibitors lies in their isoform selectivity.
NVP-BKM120 (Buparlisib) is a pan-class I PI3K inhibitor, meaning it inhibits all four isoforms of class I PI3K.[1][2][3] This broad-spectrum inhibition can be advantageous in tumors where multiple PI3K isoforms contribute to oncogenesis.
MEN1611 is a selective PI3K inhibitor that targets the p110α, β, and γ isoforms, with a notable sparing of the δ isoform.[4][5] The sparing of the p110δ isoform, which is primarily expressed in hematopoietic cells, may potentially lead to a more favorable immunomodulatory profile and reduced hematological toxicities.[4]
dot
Quantitative Data Presentation
Table 1: In Vitro Potency (IC50) of NVP-BKM120 and MEN1611
| Compound | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | Reference(s) |
| NVP-BKM120 | 52 | 166 | 116 | 262 | [1][2] |
| MEN1611 | Data not specified | Data not specified | Spared | Data not specified | [4][5] |
Note: Specific IC50 values for MEN1611 against individual isoforms are not consistently reported in the reviewed literature, which emphasizes its selective nature against α, β, and γ isoforms while sparing δ.
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Cancer Model | Xenograft Type | Dosing | Outcome | Reference(s) |
| NVP-BKM120 | Glioblastoma | Intracranial U87 | 20 or 40 mg/kg, once weekly for 5 weeks | Increased median survival | [11] |
| Ovarian Cancer | A2780 xenograft | 30 and 60 mg/kg, daily | Significant tumor growth inhibition | [12] | |
| CNS Lymphoma | Patient-derived | Not specified | Reduced cell growth, induced cell death | [13] | |
| MEN1611 | Breast Cancer | HER2+, PIK3CA mutated PDX | 6.5 mg/kg, PO, once daily for 12 days | Significant and durable antitumor activity | [14] |
| NSCLC | HCC827, RA1, RB1, RA2 xenografts | 6.5 mg/kg/day, PO, for 12-20 days | Cytostatic effect, impaired cancer cell growth | [15] | |
| Breast Cancer | Trastuzumab-resistant, PIK3CA mutant HER2+ PDX | 6.5 mg/kg, PO, once daily for 12 days (+ Trastuzumab) | Significantly improved efficacy compared to single agent | [14] |
Experimental Protocols
Cell Viability Assay (Representative Protocol)
This protocol is a composite based on methodologies reported for both inhibitors.[1][16]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of NVP-BKM120 or MEN1611 (typically from 0.01 to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
dot
References
- 1. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BKM120 inhibits colon cancer growth via FoxO3a-dependent PUMA induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - OAK Open Access Archive [oak.novartis.com]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. NVP-BKM120, a novel PI3K inhibitor, shows synergism with a STAT3 inhibitor in human gastric cancer cells harboring KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositori.upf.edu [repositori.upf.edu]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor activity of the PI3K δ-sparing inhibitor MEN1611 in PIK3CA mutated, trastuzumab-resistant HER2 + breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of BKM-570 in a Laboratory Setting
For immediate release – Researchers, scientists, and drug development professionals handling the potent anti-cancer compound BKM-570 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the cytotoxic nature of this bradykinin (B550075) antagonist necessitates its treatment as hazardous waste.[1][2] This guide provides a comprehensive framework for the safe disposal of this compound, drawing upon established best practices for handling hazardous chemical waste in a research environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound and any associated waste with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protective Equipment | Specifications and Handling Procedures |
| Eye Protection | Always wear chemical safety goggles or a face shield when handling this compound or its waste containers. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any signs of degradation before use and ensure thorough hand washing after removal. |
| Body Protection | A fully buttoned laboratory coat should be worn to protect skin and clothing from potential splashes or contamination. |
| Ventilation | All handling and disposal activities involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates. |
| Spill Response | In the event of a spill, carefully sweep up the solid material, avoiding dust formation. Place the spilled material into a designated, sealed container for hazardous waste. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with many research-grade compounds, hinges on correct waste identification, segregation, and clear labeling.
Step 1: Waste Identification and Segregation
-
Classify the Waste : Treat all this compound, including surplus, non-recyclable amounts, and contaminated materials, as hazardous chemical waste.
-
Segregate from Other Waste Streams : It is critical to collect this compound waste separately from other types of laboratory waste. Do not mix with non-hazardous trash, solvents, aqueous waste, or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][4]
Step 2: Use of Appropriate Waste Containers
-
Select the Right Container : Use a chemically resistant, leak-proof container with a secure, tight-fitting lid for collecting solid this compound waste.
-
Container Fill Level : Do not fill the waste container beyond 75% of its capacity to prevent spills and allow for safe sealing and transport.[4]
Step 3: Proper Labeling of Waste Containers
Accurate and detailed labeling is crucial for regulatory compliance and the safety of waste handlers.
-
"Hazardous Waste" : Clearly label the container with the words "Hazardous Waste."[3]
-
Chemical Identification : List the full chemical name, "this compound." If other compatible wastes are collected in the same container, all components must be listed.
-
Contact Information : Include the name and contact information of the principal investigator or the generating laboratory.
-
Date of Accumulation : Mark the date when the first piece of waste is placed in the container.
Step 4: Storage and Final Disposal
-
Secure Storage : Keep the waste container tightly closed except when adding waste. Store it in a designated and secure satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from incompatible materials.[4]
-
Arrange for Pickup : Contact your institution's EHS or equivalent professional waste disposal service to arrange for the collection of the hazardous waste.[5] Do not attempt to dispose of this compound down the drain or in the regular trash.[4]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Weighing boats
-
Paper towels
-
Pipette tips
-
Empty vials
Collect these items in the same designated hazardous waste container as the solid this compound. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous chemical waste.[5]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key steps and decision points.
Caption: Workflow for the Safe Disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling BKM-570
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for BKM-570 as a research compound was not publicly available. The following guidance is based on best practices for handling potent, biologically active research chemicals, such as other phosphoinositide 3-kinase (PI3K) inhibitors. It is imperative to consult the specific SDS provided by your supplier before handling this compound and to adhere to all instructions therein.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risk when handling this compound. The required PPE for various procedures is summarized below.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles.[1][2] | Nitrile or neoprene gloves (double-gloving recommended).[1][2] | Fully buttoned lab coat.[1] | NIOSH-approved respirator (e.g., N95) within a ventilated enclosure.[1][2] |
| Preparing Stock Solutions | Safety glasses with side shields or goggles.[1][2] | Nitrile or neoprene gloves.[1] | Fully buttoned lab coat.[1] | Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Safety glasses.[1] | Nitrile gloves.[1] | Lab coat.[1] | Biosafety cabinet.[1] |
| Animal Handling (Dosing) | Safety glasses or face shield.[1] | Nitrile gloves.[1] | Lab coat or disposable gown.[1] | Use a ventilated cage changing station if aerosolization is possible.[1] |
| Waste Disposal | Safety glasses.[1] | Nitrile gloves.[1] | Lab coat.[1] | As required by the specific disposal procedure.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
For long-term storage of the solid compound, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[1]
-
Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]
2. Preparation of Stock Solutions:
-
All handling of powdered this compound must be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation.[1]
-
Carefully weigh the desired amount of the compound.
-
When dissolving, add the solvent slowly to the powder to minimize the risk of splashing.
3. Use in Experiments:
-
When diluting stock solutions for experimental use, perform the dilutions within a biosafety cabinet to maintain both sterility and operator safety.[1]
-
Ensure all tubes, plates, and other containers holding this compound are clearly and accurately labeled.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Chemical Waste:
-
Unused this compound powder and stock solutions are to be disposed of as hazardous chemical waste.[1]
-
Collect all such waste in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[1]
2. Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.[1]
-
Non-disposable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., 1N NaOH or a commercial decontamination solution) before washing.[1]
3. Cell Culture Waste:
-
Media and cells treated with this compound should be handled as chemical waste.[1]
-
Aspirate media into a flask containing a deactivating agent, such as bleach, if appropriate for your experimental setup, or collect it for hazardous waste disposal.[1]
Caption: A flowchart illustrating the key stages of handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
